Neuraminate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16NO8- |
|---|---|
Molecular Weight |
266.23 g/mol |
IUPAC Name |
(4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoate |
InChI |
InChI=1S/C9H17NO8/c10-6(3(12)1-4(13)9(17)18)8(16)7(15)5(14)2-11/h3,5-8,11-12,14-16H,1-2,10H2,(H,17,18)/p-1/t3-,5+,6+,7+,8+/m0/s1 |
InChI Key |
BQINXKOTJQCISL-GRCPKETISA-M |
SMILES |
C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)[O-] |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)N)O)C(=O)C(=O)[O-] |
Canonical SMILES |
C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)[O-] |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Neuraminate
De Novo Synthesis Pathways of Neuraminate Precursors
The de novo synthesis of this compound primarily occurs in the cytosol of vertebrate cells wikipedia.orgnih.govrsc.org. This pathway begins with a precursor derived from glucose.
Enzymatic Conversion of Glucose to N-Acetylmannosamine-6-Phosphate
The synthesis pathway starts with uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), which is produced from fructose (B13574) 6-phosphate via the hexosamine biosynthetic pathway rsc.orgnih.govwikipedia.org. In vertebrates, the initial and rate-limiting step in Neu5Ac biosynthesis is the epimerization of UDP-GlcNAc to N-acetylmannosamine (ManNAc) rsc.orgnih.govhmdb.ca. This reaction is catalyzed by UDP-GlcNAc 2-epimerase nih.govrsc.orgnih.govhmdb.ca. Subsequently, ManNAc is phosphorylated at the C-6 position to form N-acetylmannosamine-6-phosphate (ManNAc-6P) nih.govrsc.orgnih.gov. In mammalian cells, these two sequential enzymatic steps are carried out by a single bifunctional enzyme, UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) nih.govrsc.orgnih.gov.
In contrast, some bacterial systems can synthesize sialic acids using a different pathway that involves an aldolase (B8822740) and a mannose derivative, incorporating three carbons from pyruvate (B1213749) wikipedia.org. Certain bacteria can directly use N-acetylmannosamine and phosphoenolpyruvate (B93156) to form N-acetylneuraminic acid without the intermediate phosphorylation of ManNAc tandfonline.com.
Condensation Reactions Forming N-Acetylneuraminic Acid-9-Phosphate
Following the formation of N-acetylmannosamine-6-phosphate (ManNAc-6P), the next key step in the de novo synthesis of this compound in vertebrates is the condensation of ManNAc-6P with phosphoenolpyruvate (PEP) rsc.orgnih.govflybase.orguniprot.orgoup.comoup.com. This reaction yields N-acetylneuraminic acid-9-phosphate (Neu5Ac-9P) rsc.orgnih.govflybase.orguniprot.orgoup.com. The enzyme responsible for this condensation is N-acetylthis compound-9-phosphate synthase, also known as sialic acid synthase or NANS rsc.orgflybase.orguniprot.orgoup.comresearchgate.netontosight.ai. Research on rat liver Neu5Ac-9-phosphate synthase has shown high specificity for ManNAc-6P and PEP as substrates oup.com. The Neu5Ac-9P product is then dephosphorylated by a specific phosphatase, N-acetylneuraminic acid phosphatase (NANP), to generate free N-acetylneuraminic acid (Neu5Ac) nih.govrsc.org.
In some bacteria, N-acetylneuraminic acid can be synthesized directly by the condensation of N-acetylmannosamine and phosphoenolpyruvate, catalyzed by Neu5Ac synthase (NeuB) wikipedia.orgnih.govtandfonline.comnih.gov.
The de novo biosynthesis pathway in vertebrates can be summarized by the following enzymatic steps:
| Substrate 1 | Substrate 2 | Enzyme | Product 1 | Product 2 | Location |
| UDP-N-acetylglucosamine | UDP-GlcNAc 2-epimerase (part of GNE) | N-acetylmannosamine | UDP | Cytosol | |
| N-acetylmannosamine | ATP | ManNAc kinase (part of GNE) | N-acetylmannosamine-6-phosphate | ADP | Cytosol |
| N-acetylmannosamine-6-phosphate | Phosphoenolpyruvate | N-acetylthis compound-9-phosphate synthase (NANS) | N-acetylneuraminic acid-9-phosphate | Phosphate (B84403) | Cytosol |
| N-acetylneuraminic acid-9-phosphate | Water | N-acetylneuraminic acid phosphatase (NANP) | N-acetylneuraminic acid | Phosphate | Cytosol |
Salvage Pathways for this compound Recycling and Utilization
This compound can also be acquired through salvage pathways, which involve the recycling of free sialic acid released from the degradation of sialoglycoconjugates wikipedia.orgnih.gov.
Uptake and Phosphorylation of Free this compound
Glycoconjugates containing sialic acid are typically degraded in lysosomes through the action of lysosomal sialidases wikipedia.orgnih.gov. These enzymes remove terminal sialic acid residues. The resulting free sialic acid molecules are then transported from the lysosome into the cytosol wikipedia.orgnih.gov.
While phosphorylation is a key step in the de novo synthesis of ManNAc to ManNAc-6P, the primary fate of free this compound (Neu5Ac) entering the cytosol via the salvage pathway is not direct phosphorylation to Neu5Ac-9P. Instead, free Neu5Ac in the cytosol can be either activated for re-utilization in glycoconjugate synthesis or directed towards degradation wikipedia.orgnih.gov.
Interconversion of this compound Derivatives
A crucial step in the utilization of salvaged this compound is its activation to cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid), the high-energy donor required for the transfer of sialic acid residues to nascent glycans by sialyltransferases wikipedia.orgnih.govrsc.org. This activation step is catalyzed by CMP-Neu5Ac synthetase (CMAS) and occurs in the nucleus in animal cells wikipedia.orgnih.govrsc.org. CMP-Neu5Ac is then transported to the Golgi apparatus, where it serves as a substrate for sialyltransferases wikipedia.orgrsc.org.
CMP-Neu5Ac can also undergo further modifications, such as O-acetylation wikipedia.org. While the interconversion between different forms of neuraminic acid (like N-acetylneuraminic acid and N-glycolylneuraminic acid) can occur, the hydroxylation of CMP-Neu5Ac to CMP-N-glycolylneuraminic acid is a distinct modification step rather than a general interconversion within the salvage pathway of Neu5Ac itself oup.com.
Catabolism and Degradation Mechanisms of this compound
This compound can be catabolized to provide carbon and nitrogen sources, particularly in bacteria, but also in higher animals wikipedia.orgnih.govnih.gov.
The primary enzyme involved in the initial step of intracellular this compound degradation is N-acetylthis compound lyase (also known as sialic acid aldolase or NanA in bacteria) wikipedia.orgnih.govnih.gov. This cytosolic enzyme cleaves N-acetylneuraminic acid into N-acetylmannosamine and pyruvate wikipedia.orgnih.govnih.gov.
In bacteria, the catabolic pathway for sialic acid often involves a cluster of enzymes, including N-acetylthis compound lyase (NanA), N-acetylmannosamine kinase (NanK), and N-acetylmannosamine-6-phosphate 2-epimerase (NanE) nih.govresearchgate.netresearchgate.netnih.govnih.gov. NanK phosphorylates the resulting N-acetylmannosamine to N-acetylmannosamine-6-phosphate nih.govresearchgate.net. NanE then epimerizes N-acetylmannosamine-6-phosphate to N-acetylglucosamine-6-phosphate nih.govresearchgate.netnih.govnih.gov. N-acetylglucosamine-6-phosphate can then be further processed by enzymes like N-acetylglucosamine-6-phosphate deacetylase (NagA) and glucosamine-6-phosphate deaminase (NagB) to eventually enter glycolysis nih.govresearchgate.net.
The bacterial sialic acid catabolic pathway can be represented by the following enzymatic steps:
| Substrate 1 | Enzyme | Product 1 | Product 2 |
| N-acetylneuraminic acid | N-acetylthis compound lyase (NanA) | N-acetylmannosamine | Pyruvate |
| N-acetylmannosamine | N-acetylmannosamine kinase (NanK) | N-acetylmannosamine-6-phosphate | |
| N-acetylmannosamine-6-phosphate | N-acetylmannosamine-6-phosphate 2-epimerase (NanE) | N-acetylglucosamine-6-phosphate |
Enzymatic Cleavage of Glycosidic Linkages Containing this compound
The removal of this compound residues from glycoconjugates is primarily carried out by a family of enzymes known as neuraminidases or sialidases (EC 3.2.1.18). wikipedia.orgontosight.aipatsnap.com These are glycoside hydrolases that cleave the glycosidic bond linking a terminal sialic acid residue to the underlying carbohydrate structure. wikipedia.orgontosight.aikhanacademy.org Neuraminidases exhibit specificity for different types of glycosidic linkages, including α-(2→3), α-(2→6), and α-(2→8) linkages, depending on the specific enzyme and its source. wikipedia.orgsigmaaldrich.com
Different classes of neuraminidases exist, including viral, bacterial, and mammalian enzymes, each with varying substrate specificities and biological roles. wikipedia.org Viral neuraminidases, such as those found on the surface of influenza viruses, are critical for the release of newly formed virions from infected cells by cleaving sialic acid receptors on the host cell surface. wikipedia.orgontosight.aipatsnap.comtandfonline.com Mammalian cells express several neuraminidase isoforms (e.g., NEU1, NEU2, NEU3, NEU4) that are involved in diverse cellular processes, including the modification and degradation of sialoglycoconjugates. wikipedia.orghmdb.ca
The enzymatic cleavage mechanism involves the hydrolysis of the glycosidic bond, often proceeding through an oxocarbocation intermediate. wikipedia.orgkhanacademy.org The specificity of neuraminidases for different glycosidic linkages is determined by the enzyme's active site structure and its interaction with the substrate. ontosight.ai
Lysosomal and Cytosolic Degradation Pathways
Following the enzymatic cleavage of this compound from glycoconjugates by neuraminidases, the released free sialic acid can be further metabolized through degradation pathways. A major route for the degradation of sialoglycoconjugates occurs within lysosomes. nih.govjensenlab.orgoup.com Lysosomal neuraminidases (e.g., NEU1) are responsible for cleaving sialic acid residues from glycans targeted for degradation in this compartment. hmdb.caoup.com
Free sialic acid released in the lysosome is then transported into the cytosol via specific lysosomal membrane transporters, such as SLC17A5 (sialin). jensenlab.org Defects in this transporter can lead to the accumulation of free sialic acid in lysosomes, resulting in lysosomal storage disorders like sialuria. jensenlab.org
In the cytosol, free this compound (Neu5Ac) can be catabolized by the enzyme N-acetylthis compound pyruvate lyase (NPL), also known as sialic acid aldolase (EC 4.1.3.3). ontosight.aihmdb.cajensenlab.orggenecards.orggenome.jp This enzyme catalyzes the reversible cleavage of Neu5Ac into N-acetylmannosamine (ManNAc) and pyruvate. ontosight.aihmdb.cajensenlab.orggenome.jp This cytosolic degradation pathway allows for the potential salvage and reuse of ManNAc for the biosynthesis of new sialic acids or its further metabolism. ontosight.ainih.govglycoforum.gr.jp
While lysosomal degradation is a primary route for the breakdown of sialoglycoconjugates, cytosolic degradation pathways, mediated by enzymes like NPL, play a role in managing the pool of free sialic acid within the cell. ontosight.aijensenlab.org Research indicates that cytosolic transaminases are generally ineffective at utilizing sugars or sugar derivatives like this compound as amino group acceptors, suggesting that transamination is not a significant cytosolic degradation pathway for this compound. researchgate.netd-nb.info
Subcellular Compartmentalization of this compound Metabolism
The enzymes involved in this compound biosynthesis and metabolism are localized to specific cellular compartments, highlighting the compartmentalized nature of these pathways. The initial steps of Neu5Ac biosynthesis, from UDP-GlcNAc to free Neu5Ac, primarily occur in the cytosol. nih.govresearchgate.netnih.gov Enzymes such as GNE, NANS, and NANP have been found in the soluble fraction of cells, consistent with a cytosolic localization. nih.govnih.gov
Following its synthesis in the cytosol, free Neu5Ac is transported into the nucleus, where it is activated to CMP-Neu5Ac by CMAS. nih.govnih.govuniprot.org CMAS has been localized to the nucleoplasm and nucleus. uniprot.org The activated CMP-Neu5Ac is then transported to the Golgi apparatus, the primary site for the sialylation of glycoproteins and glycolipids by sialyltransferases. nih.govnih.govresearchgate.net Sialyltransferases are typically type II transmembrane proteins with their catalytic domains facing the Golgi lumen. uniprot.org
The degradation of sialoglycoconjugates primarily takes place in lysosomes, where lysosomal neuraminidases cleave terminal sialic acid residues. nih.govjensenlab.orgoup.com The released free sialic acid is then transported from the lysosome to the cytosol by the transporter SLC17A5. jensenlab.org The cytosolic enzyme NPL, responsible for the cleavage of free Neu5Ac into ManNAc and pyruvate, is localized in the cytosol. genecards.org
This subcellular compartmentalization ensures the coordinated synthesis, modification, and degradation of this compound and its derivatives, allowing for tight regulation of sialylation and the proper functioning of sialoglycoconjugates in various cellular processes. ontosight.ainih.govnih.govresearchgate.net
Interactive Data Table: Key Enzymes in this compound Metabolism and Their Subcellular Localization
| Enzyme | Abbreviation | Primary Subcellular Localization | Role in Pathway |
| UDP-GlcNAc 2-epimerase/ManNAc kinase | GNE | Cytosol | Initiates Neu5Ac biosynthesis |
| N-acetylthis compound synthase | NANS | Cytosol | Synthesizes Neu5Ac-9-phosphate |
| N-acetylthis compound 9-phosphatase | NANP | Cytosol | Produces free Neu5Ac |
| CMP-N-acetylneuraminic acid synthetase | CMAS | Nucleus, Nucleoplasm | Activates Neu5Ac to CMP-Neu5Ac |
| Sialyltransferases | STs | Golgi Apparatus (Lumenal side) | Transfer Neu5Ac to glycans |
| Neuraminidases (Sialidases) | NEUs | Lysosome, Plasma Membrane, Cytosol | Cleave sialic acid from glycoconjugates |
| N-acetylthis compound pyruvate lyase | NPL (NanA) | Cytosol | Degrades free Neu5Ac to ManNAc and pyruvate |
| Sialic acid transporter (Lysosomal) | SLC17A5 | Lysosomal Membrane | Transports free sialic acid from lysosome to cytosol |
Note: This table is intended to be interactive in a suitable digital format, allowing for sorting or filtering.
Interactive Data Table: Examples of Glycosidic Linkages Cleaved by Neuraminidases
| Linkage Type | Description | Examples of Substrates |
| α-(2→3) | Sialic acid linked to the hydroxyl group at the 3-position of the adjacent sugar | Sialyllactose, Sialylated glycoproteins and glycolipids |
| α-(2→6) | Sialic acid linked to the hydroxyl group at the 6-position of the adjacent sugar | Sialyllactose, Sialylated glycoproteins and glycolipids |
| α-(2→8) | Sialic acid linked to the hydroxyl group at the 8-position of another sialic acid residue | Polysialic acid chains, Gangliosides (e.g., GD3, GT1b) |
Note: This table is intended to be interactive in a suitable digital format, allowing for sorting or filtering.
Enzymatic Systems Governing Neuraminate Synthesis, Modification, and Hydrolysis
Neuraminate Synthases: Mechanistic Insights and Specificity
This compound synthases are the primary enzymes responsible for the initial creation of the nine-carbon backbone of neuraminic acid. These enzymes catalyze the condensation of a six-carbon amino sugar with a three-carbon phosphoenolpyruvate (B93156) (PEP) molecule. Significant differences exist between the synthases found in prokaryotes and eukaryotes, primarily concerning their substrate utilization and the initial product formed.
The catalytic mechanism of this compound synthases involves an aldol-type condensation reaction. While specific details can vary between different evolutionary families of these enzymes, the general process involves the nucleophilic attack of the enolate of pyruvate (B1213749) (derived from PEP) on the aldehyde group of an N-acylmannosamine derivative.
In prokaryotes, the key enzyme is N-acetylthis compound synthase (NeuB). The catalytic cycle of NeuB is metal-dependent, often utilizing Mn²⁺ or Mg²⁺ ions. Structural and mechanistic studies of NeuB from Neisseria meningitidis have revealed a TIM barrel structure and a domain-swapped homodimeric arrangement where a C-terminal antifreeze-like domain from one monomer contributes essential residues to the active site of the other. The metal ion is proposed to act as a Lewis acid, activating the carbonyl group of N-acetyl-D-mannosamine (ManNAc) for nucleophilic attack by the enolate of pyruvate, which is formed following the cleavage of the C-O bond in phosphoenolpyruvate.
Eukaryotic this compound synthesis is catalyzed by N-acetylthis compound-9-phosphate (Neu5Ac-9-P) synthase (NANS). The mechanism is analogous to that of NeuB, involving the condensation of PEP with a mannosamine (B8667444) derivative. However, a key distinction is the use of N-acetyl-D-mannosamine 6-phosphate (ManNAc-6-P) as the sugar substrate. The resulting product is N-acetylthis compound-9-phosphate (Neu5Ac-9-P), which is subsequently dephosphorylated by N-acetylthis compound-9-phosphate phosphatase (NANP) to yield N-acetylthis compound (Neu5Ac). Like their prokaryotic counterparts, eukaryotic this compound synthases also require divalent cations for their activity. At least one cysteine residue has been identified as being located in the active site of the rat liver Neu5Ac-9-phosphate synthase. nih.gov
The substrate and product specificities of this compound synthases are a defining feature that distinguishes the prokaryotic and eukaryotic pathways.
Prokaryotic N-acetylthis compound synthases (NeuB) typically exhibit a high degree of specificity for N-acetyl-D-mannosamine (ManNAc) and phosphoenolpyruvate (PEP) as substrates, leading to the direct synthesis of N-acetylthis compound (Neu5Ac). ebi.ac.uk However, some bacterial NeuB enzymes have demonstrated a degree of promiscuity, being able to utilize alternative N-acylmannosamine substrates. For instance, the NeuB from Campylobacter jejuni can accommodate N-propionoylmannosamine, N-butanoylmannosamine, and N-pentanoylmannosamine, although the catalytic efficiency decreases with increasing acyl chain length. nih.gov
Eukaryotic N-acetylthis compound-9-phosphate synthases (NANS), on the other hand, utilize the phosphorylated sugar N-acetyl-D-mannosamine 6-phosphate (ManNAc-6-P) as their primary substrate, producing N-acetylthis compound-9-phosphate (Neu5Ac-9-P). uniprot.org Some mammalian NANS enzymes have also been shown to accept D-mannose 6-phosphate as a substrate, leading to the formation of 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid 9-phosphate (KDN-9-P). uniprot.org However, the rat liver NANS has been reported to not utilize mannose-6-phosphate. nih.gov
| Enzyme Type | Primary Mannosamine Substrate | Primary Product | Alternative Substrates | Alternative Products |
|---|---|---|---|---|
| Prokaryotic (NeuB) | N-acetyl-D-mannosamine (ManNAc) | N-acetylthis compound (Neu5Ac) | N-propionoylmannosamine, N-butanoylmannosamine, N-pentanoylmannosamine | Corresponding N-acylneuraminates |
| Eukaryotic (NANS) | N-acetyl-D-mannosamine 6-phosphate (ManNAc-6-P) | N-acetylthis compound-9-phosphate (Neu5Ac-9-P) | D-mannose 6-phosphate (in some species) | 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid 9-phosphate (KDN-9-P) |
This compound Transferases (Sialyltransferases): Linkage Formation and Glycosylation Pathways
Once synthesized, this compound, in its activated form, is transferred to the terminal positions of glycan chains on glycoproteins and glycolipids by a family of enzymes known as this compound transferases, or more commonly, sialyltransferases (STs). These enzymes are responsible for the formation of the diverse sialidic linkages found in nature.
The universal donor substrate for sialyltransferases is cytidine (B196190) monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). nih.gov This high-energy nucleotide sugar is synthesized from Neu5Ac and cytidine triphosphate (CTP) by the enzyme CMP-sialic acid synthetase. Sialyltransferases exhibit a high degree of specificity for CMP-Neu5Ac. While mammalian STs are relatively strict in their donor substrate requirements, they can exhibit some tolerance for modifications on the sialic acid moiety. For example, CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) and CMP-N-acetyl-9-O-acetylneuraminic acid (CMP-Neu5,9Ac₂) have been shown to be utilized by some mammalian sialyltransferases. nih.gov
In contrast to their relatively conserved donor substrate specificity, sialyltransferases display a remarkable diversity in their acceptor substrate specificity and the stereochemistry of the linkage they form. Based on these characteristics, they are broadly classified into four major families:
ST3Gal family: These enzymes transfer sialic acid to a galactose (Gal) residue in an α2,3-linkage.
ST6Gal family: This family catalyzes the formation of an α2,6-linkage to a galactose (Gal) or N-acetylgalactosamine (GalNAc) residue.
ST6GalNAc family: These enzymes specifically transfer sialic acid to an N-acetylgalactosamine (GalNAc) residue in an α2,6-linkage.
ST8Sia family: This family is responsible for the synthesis of polysialic acid chains by transferring sialic acid to another sialic acid residue in an α2,8-linkage.
Each of these families contains multiple isoforms with distinct but sometimes overlapping acceptor specificities, contributing to the vast complexity of sialoglycan structures. For example, within the ST3Gal family, different isoforms show preferences for terminal galactose residues on different types of underlying glycan structures. nih.gov
| Sialyltransferase Family | Linkage Formed | Typical Acceptor Terminus |
|---|---|---|
| ST3Gal | α2,3 | Galactose (Gal) |
| ST6Gal | α2,6 | Galactose (Gal) or N-acetylgalactosamine (GalNAc) |
| ST6GalNAc | α2,6 | N-acetylgalactosamine (GalNAc) |
| ST8Sia | α2,8 | Sialic Acid (Sia) |
Sialyltransferases are inverting glycosyltransferases, meaning that the anomeric configuration of the sialic acid is inverted during the transfer from the donor to the acceptor substrate. The β-linked sialic acid in CMP-sialic acid becomes an α-linked sialic acid in the final product. nih.gov The catalytic mechanism is proposed to be a single displacement (Sɴ2-like) reaction. nih.gov In this mechanism, a catalytic base within the active site of the enzyme deprotonates the hydroxyl group of the acceptor substrate, enhancing its nucleophilicity. This activated hydroxyl group then attacks the anomeric carbon (C2) of the sialic acid moiety of CMP-sialic acid, leading to the formation of the glycosidic bond and the displacement of CMP.
The reaction kinetics of sialyltransferases can be complex, often following a sequential Bi-Bi mechanism, which can be either ordered or random. nih.govnih.gov In an ordered mechanism, the substrates bind to the enzyme in a specific sequence, whereas in a random mechanism, either substrate can bind first. For example, some studies suggest that a class of glycosyltransferases, to which sialyltransferases belong, follows a random sequential Bi-Bi mechanism. nih.gov
Structural Basis for Sialyltransferase Substrate Recognition and Catalysis
Sialyltransferases (STs) are a crucial family of glycosyltransferases that catalyze the transfer of a sialic acid moiety from an activated donor substrate, typically cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), to the terminal position of acceptor glycans on glycoproteins and glycolipids. nih.govwikipedia.org This process, known as sialylation, is critical for a multitude of cellular recognition and signaling events. The structural and mechanistic details of how these enzymes achieve their remarkable specificity and catalytic efficiency are areas of intensive research.
All known sialyltransferases are inverting glycosyltransferases, meaning they transfer the sialic acid from the β-anomeric configuration in the CMP-donor to an α-anomeric linkage in the final product. nih.gov The catalytic mechanism is generally accepted to be a single displacement reaction. nih.gov This involves the nucleophilic attack of a hydroxyl group from the acceptor molecule on the anomeric carbon (C2) of the sialic acid in the CMP-Neu5Ac donor. researchgate.net
Key to this reaction is the role of a catalytic base within the enzyme's active site, often an aspartate or histidine residue, which deprotonates the acceptor's hydroxyl group, thereby enhancing its nucleophilicity. researchgate.net For instance, in the α2,6-sialyltransferase from Photobacterium sp. JT-ISH-224, Asp232 is positioned to act as the catalytic base. researchgate.net Simultaneously, a catalytic acid, such as a histidine residue (His405 in the same enzyme), protonates the phosphate (B84403) oxygen of the leaving CMP group, stabilizing the transition state. researchgate.net This transition state is thought to resemble an oxocarbenium-ion. researchgate.net
The recognition of the acceptor substrate is highly specific and involves a network of interactions. For example, in the bifunctional sialyltransferase Cst-II from Campylobacter jejuni, the acceptor trisaccharide binds to an open cleft in the enzyme, with key interactions mediated by residues such as Asn-51, Tyr-81, and Arg-129. nih.gov These residues are critical for both binding the acceptor and for catalysis. nih.gov The acceptor binding regions of sialyltransferases exhibit notable differences in their amino acid sequences, secondary structures, and positions, which ultimately dictates their substrate specificity. nih.gov
This compound Lyases (Neuraminidases/Sialidases): Glycosidic Bond Hydrolysis
Neuraminidases, also known as sialidases, are glycoside hydrolase enzymes that cleave the α-ketosidic linkage of terminal sialic acid residues from a variety of glycoconjugates. researchgate.net This desialylation process is vital for regulating the function of sialoglycans and is implicated in numerous physiological and pathological processes, including influenza virus propagation and bacterial pathogenesis. researchgate.netasm.org
The substrate specificity of neuraminidases is a key determinant of their biological function. Mammals express a family of four neuraminidases (Neu1, Neu2, Neu3, and Neu4), each with distinct subcellular locations and physiological roles, which are reflected in their substrate preferences. plos.orgnih.gov
Systematic studies have revealed significant differences in their ability to hydrolyze different sialyl linkages. Neu1 and Neu3 can readily cleave both α2,3- and α2,6-linked sialic acids. plos.orgnih.gov In contrast, Neu2 and Neu4 show a strong preference for α2,3-linkages and have very low activity towards α2,6-linked substrates. plos.orgnih.gov The presence of a fucose branch on the underlying glycan chain can also influence activity; Neu2 and Neu4 are inhibited by this modification, while it has little effect on Neu1 and Neu3. plos.orgnih.gov
Influenza virus neuraminidases also exhibit linkage preferences that are important for viral tropism. frontiersin.org While the hemagglutinin protein of human-adapted influenza viruses preferentially binds to α2,6-linked sialic acids found in the upper respiratory tract, the viral neuraminidase from both human and avian strains tends to cleave α2,3-linked sialic acids more efficiently. tandfonline.com However, the difference in cleavage efficiency between the two linkage types is less pronounced in human influenza viruses compared to avian strains. tandfonline.com
| Enzyme | Preferred Sialyl Linkage | Effect of Fucosylation | Primary Substrates |
|---|---|---|---|
| Neu1 | α2,3 and α2,6 | Minimal | Glycoproteins |
| Neu2 | α2,3 >> α2,6 | Inhibitory | Oligosaccharides |
| Neu3 | α2,3 and α2,6 | Minimal | Gangliosides, Glycoproteins |
| Neu4 | α2,3 >> α2,6 | Inhibitory | Gangliosides, Glycoproteins |
| Influenza A (Avian) | α2,3 > α2,6 | N/A | Host Cell Receptors |
| Influenza A (Human) | α2,3 > α2,6 (less pronounced difference) | N/A | Host Cell Receptors |
The catalytic mechanism of influenza virus neuraminidase is well-characterized and serves as a model for the wider family. The reaction proceeds through a key oxocarbenium ion transition state at the C2 carbon of the sialic acid. nih.gov The active site is a highly conserved cavity located on the head of the tetrameric neuraminidase protein. nih.govresearchgate.net
The process begins with the binding of the sialic acid residue in the active site, which induces a conformational change in the sugar ring from a chair to a half-chair. nih.gov This distortion is facilitated by strong ionic interactions between the carboxylate group of the sialic acid and a trio of conserved arginine residues (Arg118, Arg292, and Arg371). nih.gov This strain promotes the cleavage of the glycosidic bond. The positively charged oxocarbenium intermediate is stabilized by multiple contacts within the active site, including interactions with Tyr406 and Asp151. nih.gov The final step is the hydroxylation of the oxocarbenium ion by a water molecule, leading to the release of the free α-sialic acid product. nih.gov The active site architecture is a pocket surrounded by several flexible loops, with key catalytic and stabilizing residues precisely positioned to facilitate this multi-step reaction. nih.govresearchgate.net
The activity and specificity of neuraminidases are not static but can be modulated by various factors. In the context of the influenza virus, a functional interplay exists between the neuraminidase (NA) and the hemagglutinin (HA) proteins. nih.govnih.gov The binding of HA to sialic acid receptors on cell surfaces can actually promote the enzymatic activity of the co-localized NA. nih.govnih.govtandfonline.com This enhancement is particularly evident when the virus interacts with multivalent, surface-anchored substrates that mimic the cell membrane. tandfonline.com
Furthermore, the receptor specificity of HA can influence the substrate preference of NA. nih.gov For example, alterations in HA's preference between avian-like (α2,3-linked) and human-like (α2,6-linked) receptors can affect NA's activity against different substrates. nih.gov This dynamic interplay is thought to be crucial for the virus's ability to navigate the sialic acid-rich mucus barrier of the respiratory tract and for cross-species adaptation. nih.govtandfonline.com The balance between HA's receptor-binding and NA's receptor-destroying activities is critical for efficient viral replication. tandfonline.com
This compound Epimerases: Interconversion of this compound Derivatives
The diversity of sialic acids is expanded through enzymatic modifications of the parent molecules. One of the most significant modifications in non-human mammals is the conversion of N-acetylneuraminic acid (Neu5Ac) to N-glycolylneuraminic acid (Neu5Gc).
The sole enzyme responsible for the synthesis of Neu5Gc is CMP-N-acetylneuraminic acid hydroxylase (CMAH). ucsd.eduresearchgate.netwikipedia.org This enzyme catalyzes the hydroxylation of the N-acetyl group of CMP-Neu5Ac to form the N-glycolyl group of CMP-Neu5Gc. researchgate.netnih.gov It is important to note that this is a hydroxylation, not an epimerization, but it results in the interconversion of these two major this compound derivatives.
The reaction occurs in the cytosol and acts specifically on the activated sugar nucleotide, CMP-Neu5Ac; the enzyme does not act on free Neu5Ac or on Neu5Ac that is already incorporated into glycan chains. researchgate.netnih.gov The catalytic mechanism is complex, involving a multi-component electron transport system. ucsd.edunih.gov This system requires NADH as an electron donor, cytochrome b5, and NADH-cytochrome b5 reductase to transfer an oxygen atom to the acetyl group of CMP-Neu5Ac. ucsd.eduresearchgate.net Iron and molecular oxygen are also essential cofactors for the reaction. ucsd.edu
Role of Epimerases in this compound Homeostasis and Glycosylation Diversity
Epimerases are crucial enzymes in carbohydrate metabolism that catalyze the inversion of stereochemistry at a specific carbon atom within a sugar molecule. In the context of this compound, more commonly known as sialic acid, epimerases play a pivotal role in maintaining cellular homeostasis and contributing to the diversity of glycosylation patterns. The key enzyme in this process within vertebrates is the bifunctional UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). semanticscholar.orgbidmc.orgqa-bio.com
GNE catalyzes the first two committed and rate-limiting steps in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid. bidmc.orgnih.gov The epimerase domain of GNE converts UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc). This step is a critical control point in the sialic acid biosynthetic pathway.
A key aspect of GNE's role in this compound homeostasis is its allosteric feedback inhibition by the downstream product, CMP-N-acetylneuraminic acid (CMP-Neu5Ac). nih.govnih.govnih.gov This feedback mechanism ensures that the production of sialic acid is tightly regulated to meet the cell's metabolic needs, preventing either a deficit or an overabundance of this crucial monosaccharide. This regulation by CMP-Neu5Ac highlights the enzyme's central role as a master regulator of cell surface sialylation. nih.govmdpi.com
Table 1: Key Epimerase in this compound Synthesis
| Enzyme | Gene | Function | Regulation | Organism |
|---|---|---|---|---|
| UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase | GNE | Catalyzes the conversion of UDP-GlcNAc to ManNAc, the first committed step in sialic acid biosynthesis. | Allosteric feedback inhibition by CMP-Neu5Ac. | Vertebrates |
Other this compound-Modifying Enzymes
Beyond the initial synthesis, the functional diversity of this compound is significantly expanded through various modifications of the sialic acid molecule itself, either before or after its incorporation into glycan chains. These modifications are carried out by a suite of specialized enzymes that add chemical groups such as acetyl, sulfate (B86663), and phosphate moieties.
O-acetylation is a common modification of sialic acids, occurring at the hydroxyl groups of carbons C4, C7, C8, and C9. qa-bio.comnih.govuniprot.org This modification is dynamically regulated by the opposing actions of two enzyme families: sialate-O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs). semanticscholar.orgbidmc.orguniprot.org
SOATs are responsible for the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the sialic acid residue. nih.gov This process typically occurs within the Golgi apparatus. mdpi.com The expression of O-acetylated sialoglycans is cell-type specific and developmentally regulated, playing a significant role in modulating various biological phenomena. nih.govnih.gov For instance, O-acetylation can influence host-pathogen interactions by either masking or creating binding sites for viruses and bacteria. semanticscholar.orgqa-bio.com It is also implicated in cellular adhesion, immune responses, and the regulation of apoptosis. semanticscholar.orgqa-bio.comnih.gov
Conversely, SIAEs catalyze the removal of these O-acetyl groups, reverting the sialic acid to its non-acetylated form. researchgate.net These enzymes are hydrolases that can act on both free and glycosidically linked O-acetylated sialic acids. nih.govubc.ca SIAEs have been identified in various cellular compartments, including the cytoplasm and lysosomes, as well as in secreted forms. nih.govnih.govnih.gov The activity of SIAEs is crucial for maintaining immunological tolerance and negatively regulating B lymphocyte antigen receptor signaling. researchgate.net
The balance between SOAT and SIAE activities determines the level and pattern of sialic acid O-acetylation, thereby fine-tuning the biological functions of sialoglycans. nih.gov
Table 2: Enzymes Involved in O-Acetylation and De-O-Acetylation of this compound
| Enzyme Family | Specific Enzyme Example | Gene | Function | Substrate | Cellular Location |
|---|---|---|---|---|---|
| Sialate-O-acetyltransferases | CASD1 (capsule structural domain containing 1) | CASD1 | Adds an acetyl group to sialic acid residues. | Acetyl-CoA, Sialic acid | Golgi apparatus |
| Sialate-O-acetylesterases | SIAE | SIAE | Removes O-acetyl groups from sialic acid residues. | O-acetylated sialic acids | Cytosol, Lysosomes, Extracellular |
Sulfation
Sulfation is another significant modification of this compound-containing glycans that adds a layer of complexity and functional diversity. This process involves the addition of a sulfate group to the sialic acid residue, a reaction catalyzed by specific sulfotransferases. Recent research has identified two key enzymes in vertebrates, sialate:O-sulfotransferases 1 and 2, encoded by genes such as Wscd1 and Wscd2. semanticscholar.orgbidmc.orgnih.gov These enzymes exhibit complementary substrate preferences. semanticscholar.orgbidmc.orgnih.gov
Sulfated sialic acids, such as 8-O-sulfated N-acetylneuraminic acid (Neu5Ac8S), are found ubiquitously in vertebrate tissues. semanticscholar.orgnih.gov The sulfation of sialic acids is essential for normal vertebrate development, as demonstrated by the lethal phenotypes observed in fish deficient in these sulfotransferase genes. semanticscholar.orgbidmc.orgnih.gov
Functionally, the addition of a negatively charged sulfate group to sialoglycans can modulate molecular interactions. Sulfated sialoglycans are involved in regulating the binding of sialic acid-binding immunoglobulin-type lectins (Siglecs), which are crucial for immune cell regulation. qa-bio.comnih.gov Abnormalities in glycan sulfation have been linked to various diseases, including cancer. qa-bio.comnih.gov
Phosphorylation
Phosphorylation related to this compound primarily occurs during the biosynthesis of sialic acid itself, rather than as a modification of the mature sialic acid residue on a glycan chain. Key enzymes in this process include N-acetylmannosamine kinase (the kinase domain of GNE) and N-acetylthis compound-9-phosphate synthase (NANS).
The kinase domain of GNE phosphorylates ManNAc to produce N-acetylmannosamine-6-phosphate. Subsequently, NANS catalyzes the condensation of phosphoenolpyruvate (PEP) with N-acetylmannosamine 6-phosphate to synthesize N-acetylthis compound-9-phosphate (Neu5Ac-9-P). ubc.cauniprot.orgwikipedia.org This phosphorylated form is then dephosphorylated to yield free sialic acid.
Table 3: Enzymes Involved in Sulfation and Biosynthetic Phosphorylation of this compound
| Modification | Enzyme | Gene (example) | Function |
|---|---|---|---|
| Sulfation | Sialate:O-sulfotransferase 1 | Wscd1 | Transfers a sulfate group to sialic acid residues on glycans. |
| Sulfation | Sialate:O-sulfotransferase 2 | Wscd2 | Transfers a sulfate group to sialic acid residues on glycans. |
| Biosynthetic Phosphorylation | N-acetylmannosamine kinase (GNE kinase domain) | GNE | Phosphorylates N-acetylmannosamine to N-acetylmannosamine-6-phosphate. |
| Biosynthetic Phosphorylation | N-acetylthis compound-9-phosphate synthase | NANS | Synthesizes N-acetylthis compound-9-phosphate from phosphoenolpyruvate and N-acetylmannosamine-6-phosphate. |
Table 4: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| N-acetylneuraminic acid | Neu5Ac |
| UDP-N-acetylglucosamine | UDP-GlcNAc |
| N-acetylmannosamine | ManNAc |
| CMP-N-acetylneuraminic acid | CMP-Neu5Ac |
| Acetyl-Coenzyme A | Acetyl-CoA |
| 8-O-sulfated N-acetylneuraminic acid | Neu5Ac8S |
| Phosphoenolpyruvate | PEP |
| N-acetylmannosamine-6-phosphate |
Molecular Roles and Mechanistic Insights of Neuraminate in Biological Systems
Cellular Recognition and Adhesion Mediated by Neuraminate Glycans
Neuraminates, a family of sialic acids, are terminally located on the glycan chains of glycoproteins and glycolipids, placing them in a crucial position to mediate cellular interactions. pnas.org Their presence and specific linkages are fundamental to a variety of cell recognition and adhesion processes that are vital for tissue development and homeostasis. nih.govwikipedia.org
This compound-Dependent Cell-Cell Adhesion Mechanisms
Cell-to-cell adhesion is a highly specific process orchestrated by cell adhesion molecules (CAMs), which can be broadly categorized into calcium-dependent (e.g., cadherins) and calcium-independent (e.g., members of the immunoglobulin superfamily) families. nih.govyoutube.com Neuraminic acid-containing glycans, or sialoglycans, play a significant role in modulating these interactions. For instance, the neural cell adhesion molecule (N-CAM), a member of the immunoglobulin superfamily, is often polysialylated. This polysialylation is critical for regulating N-CAM-mediated adhesion; a high degree of polysialylation is associated with reduced adhesion, which facilitates cell migration and plasticity in the nervous system. nih.govmdpi.com
The interactions can be homophilic, where a CAM on one cell binds to the same type of CAM on another, or heterophilic, involving different types of molecules. youtube.commdpi.com Sialic acids can influence these binding events by either directly participating in the binding site or by modulating the conformation and availability of the adhesion molecules.
Role of this compound in Cell-Extracellular Matrix Interactions
The extracellular matrix (ECM) is a complex network of macromolecules that provides structural support to tissues and regulates cellular processes such as adhesion, migration, and differentiation. nih.govkhanacademy.org Cell-ECM interactions are primarily mediated by transmembrane receptors, such as integrins, that bind to ECM components like fibronectin and laminins. youtube.comreactome.org
Sialic acids on the cell surface can influence these interactions. They contribute to the net negative charge of the cell surface, which can affect the binding of cells to the ECM. Furthermore, specific sialoglycans can act as ligands for certain ECM proteins, thereby directly mediating cell-ECM adhesion. The composition of the ECM itself, including the presence of sialoglycans on ECM glycoproteins, can also dictate the nature of cellular interactions. nih.govbohrium.com This intricate interplay is crucial for processes like neuronal guidance and tissue morphogenesis. nih.gov
Mechanisms of this compound-Specific Receptor Binding (e.g., Siglecs)
Siglecs (Sialic acid-binding immunoglobulin-like lectins) are a family of I-type lectins that specifically recognize sialic acids. nih.govnih.gov They are predominantly expressed on cells of the immune system and play a key role in cell-cell recognition and signaling. nih.govnih.gov
The binding specificity of Siglecs is determined by the type of sialic acid and its linkage to the underlying glycan chain. For example, some Siglecs preferentially bind to α2,3-linked sialic acids, while others favor α2,6-linkages. nih.gov The binding site of Siglecs is located in the N-terminal V-set immunoglobulin domain. nih.gov Upon binding to their sialic acid ligands, Siglecs can initiate intracellular signaling cascades that typically have an inhibitory effect on cellular activation. This is often mediated by immunoreceptor tyrosine-based inhibition motifs (ITIMs) present in the cytoplasmic tail of most Siglecs. nih.gov
The interaction between Siglecs and their sialylated ligands is a key mechanism for distinguishing "self" from "non-self," which is fundamental for immune homeostasis. nih.govnih.gov
This compound in Immune System Modulation and Glyco-Immunology
The glycome, or the entire complement of sugars of an organism, plays a pivotal role in the immune system. nih.govmdpi.com Sialic acids, as terminal components of the glycome, are central to the field of glyco-immunology, influencing both innate and adaptive immunity. nih.govnih.gov
Molecular Mechanisms of Self-Recognition and Immune Tolerance via Sialic Acids
The immune system's ability to differentiate between host cells ("self") and foreign entities ("non-self") is crucial for preventing autoimmunity. nih.govnih.gov Sialic acids serve as "self-associated molecular patterns" (SAMPs) that are recognized by inhibitory Siglec receptors on immune cells. nih.govmdpi.com This recognition helps to maintain immune tolerance and prevent unwanted inflammatory responses against the body's own tissues. nih.govnih.gov
When Siglecs on immune cells, such as macrophages and dendritic cells, bind to sialic acids on host cells, the ITIMs in their cytoplasmic tails become phosphorylated. This leads to the recruitment of phosphatases that dampen activating signaling pathways, thereby inducing a state of tolerance. nih.gov Pathogens and cancer cells can exploit this mechanism by expressing high levels of sialic acids on their surfaces, mimicking host cells to evade immune detection and destruction. nih.govmdpi.com
This compound Involvement in Immune Cell Activation and Regulation
Neuraminidases, enzymes that cleave sialic acids, can also regulate immune responses. By removing sialic acids from the cell surface, neuraminidases can unmask underlying glycan structures that may be recognized by activating receptors. nih.govfrontiersin.org For example, the removal of sialic acid from B cells has been shown to enhance their ability to stimulate T cell proliferation. nih.gov This suggests that the sialylation status of immune cells is a dynamic process that can be modulated to fine-tune immune responses.
Furthermore, sialic acids can influence the function of immune cells through mechanisms independent of Siglecs. For instance, they can modulate the activity of the complement system, a part of the innate immune system that helps to clear pathogens. nih.gov
Molecular Pathways of Immune Evasion Through this compound Glycan Alterations
The surface of mammalian cells is decorated with a dense layer of complex carbohydrates known as glycans. Alterations in the composition and structure of these glycans, particularly the terminal sialic acid residues (a derivative of neuraminic acid), are a hallmark of cancer and play a crucial role in immune evasion. Tumor cells often exhibit aberrant glycosylation patterns, leading to the overexpression of sialylated glycans, which can engage with inhibitory receptors on immune cells, thereby dampening the anti-tumor immune response.
One of the key mechanisms of immune evasion involves the interaction of sialic acids on tumor cells with sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors expressed on various immune cells, including natural killer (NK) cells, T cells, and macrophages. This interaction triggers inhibitory signaling pathways within the immune cells, leading to a suppressed state. For instance, the binding of sialylated ligands on cancer cells to Siglec-7 and Siglec-9 on NK cells and macrophages, respectively, can inhibit their cytotoxic functions and phagocytic activity.
Furthermore, the dense coat of negatively charged sialic acids on tumor cells can create a repulsive barrier, physically hindering the interaction between immune cells and tumor-associated antigens. This "glycocalyx shield" can also mask underlying protein antigens, preventing their recognition by antibodies and T cells.
Recent research has elucidated several molecular pathways through which altered this compound glycan expression contributes to immune evasion:
Complement System Evasion: Tumor cells can evade the complement system, a critical component of the innate immune response, by upregulating the expression of complement inhibitory factors that are often heavily sialylated. These factors can bind to and inactivate complement proteins, preventing the formation of the membrane attack complex and subsequent cell lysis. frontiersin.org
Induction of Apoptosis in Immune Cells: Certain sialylated glycans expressed by tumor cells can induce apoptosis (programmed cell death) in activated T cells, further contributing to the immunosuppressive tumor microenvironment.
Modulation of Dendritic Cell Function: Altered sialylation on tumor cells can impair the function of dendritic cells (DCs), which are potent antigen-presenting cells crucial for initiating adaptive immune responses. This can lead to reduced T cell priming and a weaker anti-tumor response.
| Tumor Cell Glycan Ligand | Immune Cell Receptor | Immune Cell Type | Outcome of Interaction |
|---|---|---|---|
| Sialylated Glycans | Siglec-7 | Natural Killer (NK) Cells | Inhibition of cytotoxicity |
| Sialylated Glycans | Siglec-9 | Macrophages, Neutrophils | Inhibition of phagocytosis and oxidative burst |
| Sialyl-Tn Antigen | Various (e.g., Siglecs) | T cells, NK cells | Immunosuppression, reduced cytotoxicity |
Developmental Biology and this compound-Dependent Processes
Polysialic acid (polySia), a large, negatively charged polymer of N-acetylneuraminic acid, is a crucial regulator of cell-cell interactions during the development of the nervous system. nih.gov It is predominantly attached to the neural cell adhesion molecule (NCAM), and its expression is tightly regulated both spatially and temporally. The large size and negative charge of polySia create a hydrated sphere around NCAM, sterically hindering its adhesive properties and those of other cell surface molecules. This anti-adhesive effect is fundamental for various aspects of neuronal development.
During neurogenesis, polySia facilitates the migration of neuronal precursors from their birthplace to their final destination in the developing brain. By reducing cell-cell adhesion, polySia allows these immature neurons to move through the densely packed neural tissue. Studies in knockout mice lacking the enzymes responsible for polysialylation have shown severe defects in neuronal migration, leading to disorganized brain structures.
Furthermore, polySia plays a critical role in neurite outgrowth and axonal guidance. The presence of polySia on the growth cones of developing axons prevents premature adhesion to inappropriate targets, allowing them to navigate complex environments to find their correct synaptic partners. Once a target is reached, the downregulation of polySia allows for the stabilization of synaptic connections.
In the adult brain, polySia expression is largely restricted to regions of high plasticity, such as the hippocampus, subventricular zone, and olfactory bulb, where it continues to modulate synaptic plasticity and neurogenesis. scholaris.ca
Beyond the nervous system, this compound-containing glycans are integral to the proper formation of various organs and the establishment of tissue patterns during embryonic development. The dynamic regulation of glycosylation, including sialylation, influences cell adhesion, signaling, and migration, which are fundamental processes in organogenesis.
For instance, during kidney development, the proper sialylation of cell surface glycoproteins is essential for the branching morphogenesis of the ureteric bud and the formation of nephrons. Alterations in sialylation can disrupt cell-cell and cell-matrix interactions, leading to renal abnormalities.
In the developing cardiovascular system, sialylated glycans are involved in the formation of heart valves and the separation of cardiac chambers. The correct expression of specific sialyltransferases is crucial for these processes, and their absence can result in congenital heart defects.
While the precise mechanisms are still under investigation, it is evident that neuraminic acid-containing glycans act as key modulators of developmental signaling pathways, such as the Wnt and Notch pathways, which are critical for cell fate decisions and tissue patterning. The French flag model, which describes how morphogen gradients can specify different cell fates, is influenced by the glycosylation state of the receiving cells, as this can affect receptor-ligand interactions and signal transduction. nih.gov
This compound in Neurobiology and Neurological Function
The role of this compound, primarily in the form of polySia, extends to the fine-tuning of synaptic connections and the guidance of axons to their targets. In the context of synaptic plasticity, which underlies learning and memory, polySia acts as a permissive factor. Its presence at the synapse can modulate the activity of neurotransmitter receptors and ion channels, thereby influencing the strength of synaptic transmission. For example, polySia has been shown to regulate the trafficking and function of NMDA and AMPA receptors, which are critical for long-term potentiation (LTP), a cellular correlate of learning.
The large, hydrated nature of polySia can also alter the geometry of the synaptic cleft, affecting the diffusion of neurotransmitters and the access of signaling molecules to their receptors. During periods of synaptic remodeling, the upregulation of polySia can facilitate the structural changes associated with the formation and elimination of synapses.
In axonal guidance, the expression of polySia on the surface of axons and their growth cones is dynamically regulated. Gradients of guidance cues in the extracellular environment are interpreted by receptors on the growth cone, and polySia can modulate the sensitivity of these receptors. For instance, polySia can influence the response of axons to attractive and repulsive cues like netrins and semaphorins, ensuring that they follow the correct pathways. nih.gov
| Neuronal Process | Key Finding | Model System | Reference Finding |
|---|---|---|---|
| Neuronal Migration | Defects in migration of neuronal precursors in the absence of polySia. | Knockout mice (ST8SiaII/IV deficient) | Disorganized cortical layering |
| Axonal Guidance | PolySia modulates growth cone response to guidance cues. | In vitro neuron cultures | Altered turning behavior in response to netrin gradients |
| Synaptic Plasticity | Impaired long-term potentiation (LTP) in the hippocampus. | Hippocampal slices from polySia-deficient mice | Reduced synaptic strengthening |
| Neurogenesis | Reduced survival and integration of new neurons in the adult hippocampus. | Adult neurogenesis models | Impaired learning and memory |
This compound-containing glycans, particularly polySia, are master regulators of interactions between neural cells. nih.govnih.gov By modulating the adhesive properties of cell surface molecules, these glycans influence a wide range of cellular behaviors, including cell migration, axon fasciculation, and myelination.
During development, the expression of polySia on migrating neuroblasts prevents their premature aggregation and allows for their individual movement. In the formation of nerve bundles (fasciculation), the controlled removal of polySia from axons allows them to adhere to one another.
The interaction between neurons and glial cells is also heavily influenced by this compound glycans. For instance, the myelination of axons by oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system is a tightly regulated process that involves specific cell-cell recognition and adhesion. The presence of polySia on axons can inhibit myelination, and its downregulation is a prerequisite for the wrapping of the myelin sheath around the axon.
Furthermore, this compound glycans are involved in the communication between neurons and microglia, the resident immune cells of the brain. The sialylation state of neuronal surfaces can influence microglial activation and phagocytic activity, playing a role in both normal brain homeostasis and in pathological conditions.
Host-Pathogen Interactions and this compound Engagement
This compound, the anionic form of neuraminic acid and a key component of sialic acids, plays a pivotal role in the intricate dance between hosts and pathogens. Positioned at the outermost end of glycan chains on cell surfaces, it serves as a crucial recognition site and a point of attachment for a wide array of viruses, bacteria, and parasites. This engagement is a critical first step in the process of infection, colonization, and pathogenesis. Pathogens have evolved sophisticated mechanisms to recognize, bind, and even modify host this compound residues to their advantage, while the host's specific this compound expression patterns can determine susceptibility or resistance to infection.
The interaction between viral proteins and host cell this compound receptors is a well-studied paradigm of host-pathogen engagement, exemplified by the influenza virus. The initiation of influenza infection is critically dependent on the binding of the viral surface glycoprotein (B1211001), hemagglutinin (HA), to this compound-containing glycans on the surface of respiratory epithelial cells. frontiersin.orgnih.gov
The HA protein is a trimer, with each monomer containing a globular head domain (HA1) that houses the receptor-binding site (RBS). nih.gov This site is a shallow pocket formed by several highly conserved amino acid residues, such as Tyr-98, His-183, Glu-190, and Trp-153, which form hydrogen bonds and van der Waals interactions with the this compound molecule. nih.gov While the affinity of a single HA-neuraminate interaction is relatively low, the presence of numerous HA trimers on the virion surface allows for multiple simultaneous interactions with host cell receptors, a phenomenon known as avidity, which results in strong, stable attachment. nih.govnih.gov
Following attachment, the virus is internalized by the host cell through receptor-mediated endocytosis. nih.gov As the endocytic vesicle matures, its internal environment becomes acidified. This drop in pH triggers a dramatic and irreversible conformational change in the HA protein. The "fusion peptide," a hydrophobic region of the HA2 subunit, is exposed and inserts itself into the endosomal membrane. nih.gov This action brings the viral envelope and the endosomal membrane into close proximity, leading to membrane fusion and the release of the viral RNA genome into the host cell cytoplasm, allowing replication to begin.
The influenza virus also possesses a second surface glycoprotein, neuraminidase (NA), which acts as a functional antagonist to HA. doaj.org NA is a receptor-destroying enzyme that cleaves terminal neuraminic acid residues from glycan chains. frontiersin.orgnih.gov This activity is essential for viral progeny to be released from the infected cell, preventing them from aggregating on the cell surface or re-infecting the same cell. frontiersin.org Furthermore, NA activity allows the virus to move through the this compound-rich mucus layer of the respiratory tract to reach the underlying target epithelial cells. nih.gov The delicate equilibrium between HA's receptor-binding activity and NA's receptor-destroying activity, known as the HA-NA balance, is crucial for efficient viral replication, release, and transmission. nih.govdoaj.org
| Viral Protein | Virus Example | Function in this compound Engagement | Mechanistic Detail |
|---|---|---|---|
| Hemagglutinin (HA) | Influenza A Virus | Attachment to host cells | Binds to terminal this compound residues on cell surface glycans, initiating viral entry. frontiersin.orgnih.gov |
| Neuraminidase (NA) | Influenza A Virus | Viral release and motility | Cleaves this compound residues to release new virions from infected cells and facilitate movement through mucus. nih.govnih.gov |
This compound residues on host cell surfaces are also key targets for bacterial pathogens, mediating initial adhesion, which is a critical step for colonization and the subsequent formation of biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which offer protection from the host immune system and antimicrobial agents.
The process of bacterial adhesion often occurs in stages, beginning with a reversible primary docking phase, which can be mediated by specific molecular interactions with host surface structures like this compound-containing glycoconjugates, followed by an irreversible secondary locking phase. researchgate.net
Some pathogenic bacteria produce their own neuraminidases (sialidases), which play a pivotal role in pathogenesis. frontiersin.org A notable example is Pseudomonas aeruginosa, an opportunistic pathogen that causes severe respiratory infections. While this bacterium does not use neuraminic acid as a carbon source, its neuraminidase is crucial for biofilm formation. frontiersin.org Research has shown that this enzyme is not primarily for unmasking host cell receptors, but rather for promoting the cell-to-cell interactions necessary for the integrity and development of the biofilm matrix. frontiersin.org Consequently, inhibiting the bacterial neuraminidase can disrupt biofilm production, highlighting its importance in the initial stages of airway colonization. frontiersin.org The formation of a biofilm is a complex process that involves initial attachment, microcolony formation, maturation, and finally, dispersion to colonize new sites. nih.gov
| Bacterium | Disease Association | Role of this compound | Mechanism |
|---|---|---|---|
| Pseudomonas aeruginosa | Pneumonia, Cystic Fibrosis | Biofilm Formation | Bacterial neuraminidase facilitates cell-cell interactions, which are critical for the synthesis and integrity of the biofilm matrix during initial colonization. frontiersin.org |
| Various Pathogens | General Infections | Adhesion and Colonization | Utilize this compound on host cells as a primary docking site for adhesin proteins, facilitating initial, often reversible, attachment. researchgate.net |
Protozoan parasites have evolved remarkable strategies to evade the host immune system, many of which involve the manipulation of host this compound. A primary strategy is molecular mimicry, where the parasite adorns its surface with molecules that resemble those of the host, thereby avoiding recognition as foreign. nih.govfrontiersin.org
Trypanosoma cruzi, the causative agent of Chagas disease, is a master of this form of deception. This parasite cannot synthesize neuraminic acid itself. mdpi.com Instead, it expresses a unique enzyme on its surface called trans-sialidase (TS). frontiersin.orgnih.gov The TS enzyme actively cleaves neuraminic acid from host cell surface glycoconjugates and transfers it to mucin-like molecules on the parasite's own surface. frontiersin.org This cloaks the parasite in a layer of host-derived this compound, a form of "antigenic disguise" that protects it from being destroyed by the host's complement system and antibodies. nih.gov Furthermore, T. cruzi sheds active TS into the bloodstream, where it can modify the this compound signature on host immune cells, such as T cells, leading to immunosuppression and facilitating the establishment of a chronic infection. frontiersin.orgnih.gov
Similarly, Leishmania donovani, which causes visceral leishmaniasis, utilizes surface neuraminic acids to manipulate host macrophages. nih.govfrontiersin.org The parasite's surface neuraminates bind to specific Sialic acid-binding immunoglobulin-like lectins (Siglecs) on the macrophage surface. nih.govnih.gov Binding to Siglec-1 enhances the parasite's uptake into the macrophage, while engagement of Siglec-5 triggers inhibitory signals within the host cell. nih.govnih.gov This signaling cascade suppresses the production of microbicidal molecules like reactive oxygen species (ROS) and nitric oxide (NO), allowing the parasite to survive and replicate safely within the macrophage. nih.gov
| Parasite | Evasion Strategy | Key Molecule | Mechanism of Action |
|---|---|---|---|
| Trypanosoma cruzi | Molecular Mimicry & Immunosuppression | trans-Sialidase (TS) | Strips this compound from host cells to coat its own surface, evading complement. Shed TS alters host immune cells, causing immunosuppression. frontiersin.orgnih.gov |
| Leishmania donovani | Immune Suppression & Enhanced Uptake | Surface Neuraminates | Binds to inhibitory Siglec receptors (e.g., Siglec-5) on macrophages, suppressing the cell's killing mechanisms and facilitating parasite survival. nih.govnih.gov |
| Toxoplasma gondii | Attachment and Invasion | Sialic Acid Binding Protein (SABP1) | Recognizes and binds to host cell this compound, a step that is essential for efficient invasion. frontiersin.org |
The specific molecular structure and linkage of this compound on host cells can be a critical determinant of host susceptibility and pathogen tropism. The influenza virus again provides a classic example. Avian influenza viruses preferentially bind to neuraminic acid linked to galactose via an α-2,3-glycosidic bond, which is abundant in the avian gut where the virus replicates. nih.gov In contrast, human influenza viruses have adapted to preferentially recognize α-2,6-linked neuraminic acid, the predominant form found on epithelial cells in the human upper respiratory tract. frontiersin.org This difference in receptor specificity is a major component of the species barrier that prevents avian viruses from easily transmitting to and between humans.
| This compound Linkage | Primary Host/Tissue Location | Pathogen Preference | Implication for Susceptibility |
|---|---|---|---|
| α-2,3 | Avian intestinal tract, human lower respiratory tract | Avian Influenza Virus | Humans are less susceptible to avian viruses as these receptors are deeper in the lungs, making transmission less efficient. nih.gov |
| α-2,6 | Human upper respiratory tract (trachea, bronchi) | Human Influenza Virus | High prevalence in the upper airway facilitates efficient infection and transmission between humans. frontiersin.org |
This compound in Cellular Signaling and Glycan-Mediated Signal Transduction
Beyond its role in pathogen interactions, this compound is a fundamental component of the cellular machinery that regulates signal transduction. The dense layer of glycans on the cell surface, known as the glycocalyx, acts as a dynamic interface that modulates how cells respond to their environment. The presence or absence of a terminal this compound residue on a glycan can function as a molecular switch, profoundly altering cellular signaling pathways.
This regulation is often controlled by the balanced action of two enzyme families: sialyltransferases, which add this compound to growing glycan chains, and sialidases (or neuraminidases), which remove them. This process of glycan remodeling can trigger rapid changes in cell behavior. For example, in the nervous system, the mammalian sialidase NEU3 can remove this compound from gangliosides on the neuronal surface. This desialylation event activates TrkA-mediated signaling pathways, which in turn promotes axonal growth and neuronal plasticity.
In the immune system, this compound modification is critical for regulating cell-cell interactions and immune responses. The sialylation state of the glycan CD15 illustrates this switching mechanism. When sialylated (termed CD15s), it allows neutrophils to adhere to endothelial cells at sites of inflammation. However, once the neutrophil enters the tissue, the this compound is removed, and the unsialylated CD15 can then engage with receptors on dendritic cells, signaling for their maturation and the orchestration of an adaptive immune response. Aberrant sialylation, often driven by the altered expression of sialyltransferases, is a hallmark of various cancers and is associated with tumor progression, metastasis, and immune evasion.
| Biological System | Signaling Molecule/Process | Role of this compound | Outcome of this compound Modification |
|---|---|---|---|
| Nervous System | TrkA-mediated signaling | Regulates ganglioside structure | Removal of this compound by NEU3 activates signaling and promotes axonal growth. |
| Immune System | Neutrophil-Dendritic Cell Interaction | Acts as a molecular switch on CD15 | Removal of this compound from CD15s to form CD15 allows engagement with dendritic cells and promotes their maturation. |
| Cancer Biology | Tumor Progression & Metastasis | Alters cell surface charge and receptor interactions | Hypersialylation, due to upregulated sialyltransferases, can promote cell detachment, invasion, and evasion of immune surveillance. |
Regulatory Mechanisms of Neuraminate Homeostasis and Function
Transcriptional Regulation of Neuraminate Biosynthetic and Modifying Enzymes
The synthesis of this compound involves a series of enzymatic steps, and the expression of the genes encoding these enzymes is subject to transcriptional control. Key enzymes in the biosynthetic pathway include UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), N-acetylthis compound synthase (NANS), N-acetylneuraminic acid phosphatase (NANP), and N-acylthis compound cytidylyltransferase (CMAS). researchgate.netnih.govsdbonline.orgsigmaaldrich.com
Transcriptional regulation ensures that the cellular machinery for this compound synthesis is available when needed. For instance, studies in Escherichia coli have identified NanR, a transcriptional repressor that controls the expression of genes involved in sialic acid catabolism. asm.orgplos.orgresearchgate.netasm.org NanR binds to the promoters of the nanATEK operon, which encodes enzymes for sialic acid utilization. asm.orgasm.org The binding of N-acetylthis compound (Neu5Ac) to NanR attenuates its DNA binding activity, thereby inducing the expression of the catabolic genes. biorxiv.org
In mammals, the transcriptional regulation of sialyltransferases (STs), enzymes that transfer sialic acid to glycans, is also significant. monash.edunih.gov The expression of STs is primarily controlled at the transcriptional level and can be influenced by factors such as tissue type, developmental stage, and environmental conditions. monash.edu Research using GNE-deficient embryonic stem cells demonstrated that the cellular availability of sialic acid strongly regulates the expression of STs at the transcriptional level, suggesting that the concentration of the donor substrate (CMP-sialic acid) acts as a sensor for cellular conditions, influencing both the total amount and quality of sialylation. nih.gov
Post-Transcriptional and Translational Control of this compound-Related Gene Expression
Beyond transcriptional control, the expression of genes involved in this compound metabolism can be regulated at the post-transcriptional and translational levels. These mechanisms involve the processing, stability, and translation of mRNA molecules.
In Salmonella enterica, a small noncoding RNA (sRNA) called ManS has been identified as an important post-transcriptional regulator coordinating sialic acid metabolism. nih.govpnas.org ManS is derived from the 3' UTR of an mRNA and is processed by RNase III. nih.govpnas.org ManS is activated by N-acetylmannosamine (ManNAc), an initial degradation product of sialic acid. nih.govpnas.org Different isoforms of ManS regulate distinct sets of genes involved in sialic acid metabolism and central metabolism, highlighting the complexity of this regulatory layer. nih.govpnas.org
In eukaryotes, post-transcriptional control can involve mechanisms such as mRNA splicing, capping, polyadenylation, and the action of microRNAs. While specific examples directly linking these mechanisms solely to this compound biosynthetic enzymes were not extensively detailed in the provided search results, the general principle of post-transcriptional regulation of glycosylation-related genes is established. scielo.br
Translational control, which affects the rate at which mRNA is translated into protein, also plays a role in fine-tuning enzyme levels. This can involve regulatory elements in the mRNA or the action of specific translation factors.
Post-Translational Modifications Affecting this compound Enzyme Activity
Enzyme activity in this compound metabolism can be modulated by post-translational modifications (PTMs). These modifications, such as phosphorylation, acetylation, or glycosylation, can affect enzyme structure, stability, localization, and catalytic efficiency.
While the provided search results did not offer extensive details on specific PTMs of mammalian this compound biosynthetic enzymes like GNE, NANS, CMAS, or NANP, the broader context of glycosylation enzymes suggests that PTMs are likely involved in their regulation. For example, sialic acid acetyl esterase (SIAE), an enzyme involved in modifying sialic acids, is known to be glycosylated. researchgate.net The O-acetylation of sialic acids themselves is a modification that can affect the action of sialidases, enzymes that remove sialic acids. researchgate.netwikipedia.org
Further research is needed to fully elucidate the specific PTMs that regulate the activity and function of the core enzymes in this compound biosynthesis and modification in mammalian systems.
Allosteric Regulation and Feedback Mechanisms in this compound Metabolism
Allosteric regulation and feedback mechanisms are critical for maintaining this compound homeostasis by rapidly adjusting metabolic flux in response to changes in metabolite concentrations.
A key regulatory point in mammalian sialic acid biosynthesis is the enzyme GNE, which catalyzes the rate-limiting step converting UDP-GlcNAc to ManNAc. researchgate.netnih.govsigmaaldrich.comoup.comnih.gov GNE is subject to allosteric feedback inhibition by CMP-sialic acid (CMP-Neu5Ac), a downstream metabolite. oup.comnih.govpsu.eduresearchgate.netoup.com High levels of CMP-Neu5Ac bind to GNE, reducing its activity and thus slowing down the entire biosynthetic pathway. oup.comresearchgate.netoup.com A genetic disorder called sialuria is associated with a failure of this feedback regulation, leading to overproduction and excretion of sialic acids. psu.edunih.gov
In Escherichia coli, the regulation of sialic acid metabolism differs, as synthesis is not regulated by allosteric inhibition by CMP-NeuNAc. nih.govnih.govasm.org Instead, in E. coli, sialic acid aldolase (B8822740) (NanA), an enzyme involved in sialic acid catabolism, plays a central role in regulating intracellular sialic acid concentration. nih.govasm.org Its activity is induced by sialic acid, modulating the levels of metabolic intermediates. nih.govasm.org
Substrate Availability and Flux Control in this compound Pathways
The availability of substrates significantly influences the flux through the this compound biosynthetic pathway. The pathway begins with UDP-GlcNAc, which is derived from glucose metabolism. nih.govsigmaaldrich.comoup.com The availability of UDP-GlcNAc can therefore impact the rate of this compound synthesis.
The conversion of UDP-GlcNAc to ManNAc by GNE is the rate-limiting step and a major control point for flux into the sialic acid pathway. researchgate.netnih.govsigmaaldrich.comoup.comnih.govoup.com Exogenous supplementation of ManNAc can bypass this rate-limiting step and increase flux through the pathway. researchgate.net
Studies using "metabolic glycoengineering" approaches have demonstrated that increasing the flux through the sialic acid pathway by providing metabolic precursors can dramatically increase the sialylation of certain glycoproteins. nih.govfrontiersin.orgscilit.comresearchgate.net This indicates that metabolic flux, driven by substrate availability, is a crucial factor in determining the extent of protein sialylation and can selectively modulate the sialylation of different glycoconjugates. nih.govfrontiersin.orgresearchgate.net
Compartmentalization of Enzymes and Substrates in this compound Metabolism
Cellular compartmentalization plays a vital role in organizing and regulating this compound metabolism in eukaryotic cells. The different steps of the pathway occur in distinct cellular locations.
Sialic acid biosynthesis primarily takes place in the cytosol, where enzymes like GNE, NANS, and NANP are located. nih.govsigmaaldrich.comfrontiersin.orgscielo.br Following synthesis, neuraminic acid is transported into the nucleus, where it is activated to form CMP-sialic acid by CMAS. nih.govsdbonline.orgsigmaaldrich.comfrontiersin.orgscielo.br CMP-sialic acid, the activated nucleotide sugar donor, is then transported from the nucleus into the lumen of the Golgi apparatus by specific transporters, such as SLC35A1. nih.govsigmaaldrich.comoup.comresearchgate.netfrontiersin.orgresearchgate.net
The Golgi apparatus is the primary site for the transfer of sialic acid to nascent glycoproteins and glycolipids by sialyltransferases. monash.edunih.govsigmaaldrich.comnih.govnih.govfrontiersin.orgscielo.brnih.gov This spatial separation of synthesis, activation, and transfer ensures efficient and controlled glycosylation.
Furthermore, the recycling and degradation of sialylated glycoconjugates occur in lysosomes, where lysosomal sialidases remove sialic acid residues. wikipedia.orgnih.gov Free sialic acid is then transported back to the cytosol for potential reutilization or further degradation. wikipedia.orgnih.gov This compartmentalization of catabolism and recycling adds another layer to the regulation of this compound homeostasis.
The unique compartmentalization of enzymes involved in CMP-sialic acid formation, utilization, and turnover highlights the intricate organization of this metabolic pathway within the cell. psu.edu
Advanced Analytical and Methodological Approaches in Neuraminate Research
Chromatographic Techniques for Neuraminate and Glycan Analysis
Chromatography plays a vital role in separating this compound and sialylated glycans from complex mixtures and resolving different structural isomers. Various chromatographic modes are employed depending on the nature of the sample and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its more advanced counterpart, UPLC, are widely used for the analysis of this compound and derivatized sialic acids nih.govnih.goveag.com. These techniques separate compounds based on their differential affinities for a stationary phase and a mobile phase eag.com. For sialic acid analysis, reversed-phase HPLC is commonly used, often following derivatization with a fluorescent label like 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB) to enhance detection sensitivity creative-proteomics.comnih.gov. This derivatization reacts with the α-keto carboxylic acid group characteristic of sialic acids ludger.com.
UPLC offers improved peak resolution, sensitivity, and speed compared to conventional HPLC, utilizing smaller particle sizes in columns and operating at higher pressures chromatographytoday.comijsrtjournal.com. This makes UPLC particularly suitable for analyzing complex biological samples where higher resolution and sensitivity are required for detecting low-abundance components chromatographytoday.com. For instance, UPLC has been applied for the analysis of DMB-labeled sialic acids aspariaglycomics.com.
Research findings demonstrate the effectiveness of HPLC in quantifying sialic acids in various biological samples. One study developed an HPLC method with fluorescence detection for determining sialylation levels in human epithelial cells after acid hydrolysis and DMB derivatization nih.gov. The method achieved separation of N-acetylneuraminic acid (Neu5Ac) with a specific retention time nih.gov.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Glycan Profiling
HILIC is a widely adopted chromatographic technique for the analysis of released N-glycans, including those that are sialylated waters.comludger.comlcms.cznih.gov. HILIC separates glycans based on their hydrophilicity, making it well-suited for the analysis of polar molecules like carbohydrates ludger.com. Sialylated glycans, being negatively charged due to the presence of this compound residues, exhibit distinct retention behavior on HILIC columns compared to neutral glycans ludger.comlcms.cz.
HILIC-based methods, often coupled with fluorescence detection (FLR) or mass spectrometry (MS), provide relative proportions of different glycan structures and can differentiate isomers that have the same mass composition but differ in structure, such as antennary isomers ludger.com. Optimized HILIC methods using specific stationary phases and mobile phases have been developed to improve the chromatographic resolution of sialylated N-glycans waters.com. Combining HILIC with techniques like ion mobility-mass spectrometry (IM-MS) allows for the differentiation and quantification of sialic acid linkage isomers, such as α2,3- and α2,6-linked sialic acids, based on their characteristic fragmentation patterns and drift times ub.edu.
A study combining HILIC with IM-MS demonstrated the ability to separate complex N-glycans from human alpha-1-acid glycoprotein (B1211001) (hAGP) and simultaneously analyze their composition and sialylation pattern ub.edu. This approach successfully resolved sialic acid linkage isomers for each glycan, showing that the retention time correlates with the type of sialic acid linkage ub.edu. Glycans with a higher content of α2,6-linked isomers eluted later ub.edu.
Capillary Electrophoresis for this compound Isomer Separation
Capillary Electrophoresis (CE) is a powerful technique for separating charged molecules based on their charge-to-size ratio in an electric field mdpi.comnih.gov. CE offers high resolution and is particularly useful for separating glycan isomers, including those that differ in sialylation patterns or linkage types nih.govnih.gov.
CE methods have been developed that can separate glycans with the same monosaccharide sequence but different positional isomers nih.gov. Coupled with laser-induced fluorescence (LIF) detection or mass spectrometry (MS), CE is a valuable tool for the structural identification and characterization of N-glycans nih.govnih.gov. While CE-MS has shown potential for isomer separations, robustness can be a consideration for certain applications acs.org. Recent advancements, such as zero-flow CE coupled to MS, aim to improve isomer separation while maintaining high sensitivity nih.gov.
Research has shown CE's capability in separating closely related molecules, including phosphorylated peptide isomers mdpi.com. Although not exclusively focused on this compound isomers in all studies, the principle of high-resolution separation of charged species makes CE applicable to the analysis of different sialylated structures and their isomers nih.govnih.gov.
Mass Spectrometry (MS)-Based Approaches for this compound Glycomics
Mass spectrometry is an indispensable tool in this compound research, providing detailed information on the mass, composition, and structure of sialylated glycans and glycopeptides creative-proteomics.comresearchgate.net. Coupled with chromatographic separation, MS-based approaches enable comprehensive glycomic analysis.
Glycopeptide and Glycan Profiling via LC-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a widely used approach for the identification and profiling of glycopeptides and released glycans, including those containing this compound creative-proteomics.comnih.govmdpi.com. This technique combines the separation power of LC with the structural information provided by MS/MS fragmentation nih.gov.
For glycopeptide analysis, glycoproteins are typically enzymatically digested into peptides, and the resulting glycopeptides are separated by LC before entering the mass spectrometer nih.gov. MS/MS fragmentation of glycopeptides can yield characteristic fragment ions that provide information about both the peptide sequence and the attached glycan structure, including the presence and type of sialic acids creative-proteomics.comnih.gov. LC-MS/MS peptide mapping can provide site-specific glycosylation information nih.gov.
Released glycan profiling often involves enzymatically releasing glycans from glycoproteins, sometimes labeling them with an MS-enhancing tag, and then analyzing them by LC-MS or LC-MS/MS waters.comaspariaglycomics.comnih.gov. Permethylation is a common technique used to stabilize sialic acid residues and improve ionization efficiency for MS analysis, particularly with MALDI-TOF MS nih.govaspariaglycomics.com.
LC-MS/MS has been successfully applied for comparative studies of glycoproteins and to identify aberrations in glycosylation associated with diseases nih.gov. While LC-MS/MS is powerful, challenges remain regarding the ionization efficiency of glycopeptides and the complexity introduced by microheterogeneity nih.gov.
Targeted Quantification of this compound and its Derivatives in Complex Matrices
Targeted quantification of specific this compound species and their derivatives in complex biological matrices is often achieved using LC-MS/MS, particularly employing Multiple Reaction Monitoring (MRM) acs.orgnih.gov. MRM is a highly sensitive technique that monitors specific precursor-to-product ion transitions characteristic of the target analytes, allowing for their selective detection and quantification even in complex samples acs.orgnih.gov.
For targeted this compound quantification, samples may undergo hydrolysis to release bound sialic acids, followed by optional derivatization and then LC-MS/MS analysis creative-proteomics.comnih.govludger.com. Stable isotope-labeled internal standards are often used to improve the accuracy and reproducibility of quantification nih.gov.
LC-MS/MS with MRM has been used to quantify specific sialic acids like Neu5Ac and N-glycolylneuraminic acid (Neu5Gc) in biological fluids such as urine nih.gov. This approach allows for the determination of the absolute amounts of target sialic acids by reference to standard curves ludger.comnih.gov. HILIC coupled with MRM-MS has also been developed for the targeted quantification of specific sialylated glycopeptide linkage isomers acs.org.
Structural Elucidation of this compound-Containing Glycans Using Tandem MS
Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of oligosaccharides, including those containing this compound (sialic acid). This method provides structural information with high sensitivity. ucdavis.edu Unlike peptides or oligonucleotides, the structural elucidation of oligosaccharides is complicated by the variety of linkage combinations and branching possibilities. ucdavis.edu
For this compound-containing glycans, tandem MS can be performed in negative ion mode, which is particularly useful for analyzing sulfated or sialylated glycans due to the negative charge of sialic acids. rsc.orgnih.gov Collision-induced dissociation (CID) is a commonly used fragmentation technique in MS/MS for both sialylated and neutral N- and O-linked glycans. rsc.org In negative ion mode, native sialylated glycans often produce an abundant B₁-ion (e.g., m/z 290 for Neu5Ac-containing glycans), which can sometimes reduce the abundance of other informative ions. rsc.org
Derivatization techniques can be employed to enhance structural information. For instance, permethylation of sialoglycans can provide linkage and topology information from "scars" generated during glycosidic cleavages in tandem MS. rsc.org These scars indicate which hydroxyl groups were originally free. Chemical derivatization of the carboxyl groups in sialic acid residues can also alter fragmentation patterns during MS/MS analysis, generating reporter ions for oligosaccharides containing sialic acids. acs.org
Liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution accurate mass (HRAM) MS, is valuable for profiling intact glycoproteins and their various glycoforms, including those with different this compound modifications. thermofisher.com LC-MS/MS is also used for the structural and quantitative characterization of released N-glycans. nih.gov Hydrophilic interaction liquid chromatography (HILIC) coupled with ion mobility-mass spectrometry (IM-MS) can be used to analyze complex mixtures of highly sialylated multi-antennary glycans, allowing for the separation and identification of different glycan compositions and sialylation patterns. ub.edu IM-MS can also distinguish and quantify α2,6- and α2,3-linked sialic acid isomers based on characteristic fragments. ub.edu
Enzymatic and Chemoenzymatic Synthesis Methodologies for this compound-Containing Structures
The synthesis of complex this compound-containing structures is crucial for studying their biological roles. Both enzymatic and chemoenzymatic approaches are powerful methods for achieving this. Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, making it a preferred method for creating sialic acid-containing structures with diverse forms, linkages, and underlying glycans. nih.govresearchgate.net
A common strategy involves a one-pot multi-enzyme (OPME) system. escholarship.org This typically starts with a six-carbon sugar precursor like N-acetylmannosamine (ManNAc) or mannose. nih.govresearchgate.netescholarship.org Sialic acid aldolase (B8822740) catalyzes the condensation of the precursor with pyruvate (B1213749) to form sialic acid or its derivatives. nih.govresearchgate.net These are then activated by a CMP-sialic acid synthetase (CSS) using cytidine (B196190) 5'-triphosphate (CTP) to form CMP-sialic acid, the activated donor substrate for sialyltransferases. nih.govresearchgate.netescholarship.orgresearchgate.netrhea-db.org Finally, a suitable sialyltransferase transfers the sialic acid residue to an acceptor glycan, forming a sialoside with a defined linkage (e.g., α2,3- or α2,6-linked). nih.govresearchgate.netescholarship.org This one-pot system allows for the synthesis of sialosides without isolating intermediates, typically within 4–18 hours. nih.govresearchgate.net
Structural modifications can be introduced into the sialic acid residue by chemically or enzymatically modifying the six-carbon sugar precursors. nih.govresearchgate.netescholarship.org For instance, modifications at the C5, C7-C9 positions of sialic acid can be achieved by using modified ManNAc or mannose derivatives in an OP3E system. nih.govresearchgate.netescholarship.org Chemoenzymatic methods have also been developed for the synthesis of sialic acid derivatives containing specific tags, such as heavy metals or transition-state analogs, which can be used as tools to study glycoproteins and glycoconjugates. capes.gov.br Combinatorial chemoenzymatic methods allow for the high-throughput synthesis of libraries of sialosides with different sialic acid structures and underlying glycans, which can be directly used for screening sialic acid-binding proteins. ucsd.edumiami.edu
Bioinformatics and Computational Glycomics for this compound Research
Bioinformatics and computational approaches are increasingly vital in glycomics research, helping to manage, analyze, and interpret the complex data generated from glycan analysis. nih.govbeilstein-institut.de Unlike nucleic acids or proteins, glycan structures cannot be easily predicted from gene sequences due to the diversity of linkages and branching possibilities. nih.gov
Predictive Modeling of this compound-Glycan Structures and Conformations
Computational methods are being developed to predict glycan structures and their conformations. While predicting glycan structures directly from DNA is challenging, bioinformatics tools can aid in interpreting experimental data, such as NMR spectra, to determine carbohydrate structures. mdpi.com Predictive modeling can help in understanding the three-dimensional arrangement of this compound-containing glycans, which is crucial for their interactions with other molecules.
Computational Analysis of this compound Enzyme Function and Specificity
Computational analysis plays a significant role in understanding the function and specificity of enzymes involved in this compound biosynthesis and modification, such as sialyltransferases and CMP-sialic acid synthetases. researchgate.netrhea-db.org This includes studying enzyme kinetics, substrate binding, and the impact of mutations on enzyme activity. Dynamic residue interaction network (dRIN) analysis, based on molecular dynamics simulations, can be used to investigate the interactions within enzymes and their complexes with ligands, providing insights into the molecular mechanisms underlying enzyme function and specificity, including drug resistance in enzymes like neuraminidase. peerj.com
Glycan Interaction Network Analysis Involving this compound
This compound-containing glycans are involved in numerous molecular recognition events. nih.govresearchgate.net Computational approaches are used to analyze glycan interaction networks, exploring the relationships between glycans, the proteins that carry them (glycoproteins), the enzymes that synthesize or degrade them, and the proteins that bind them (glycan-binding proteins). expasy.org Databases integrate information from various sources to characterize these molecular actors and their interactions. expasy.org Network analysis can help in understanding the biological roles of glycans and identifying potential biomarkers or therapeutic targets. biorxiv.orgnih.gov Tools are being developed to reconstruct and analyze glycosylation networks based on experimental data, allowing for the simulation of the effects of inhibiting specific enzymes on the glycan profile. nih.gov
Molecular Imaging and Metabolic Labeling Techniques for this compound Tracking
Molecular imaging and metabolic labeling techniques enable the visualization and tracking of this compound-containing structures in biological systems, providing insights into their localization, dynamics, and roles in physiological and pathological processes.
Metabolic labeling involves providing cells or organisms with modified sugars that can be incorporated into glycans by the cellular biosynthetic machinery. sigmaaldrich.comnih.gov Azido (B1232118) sugars, for example, are cell-permeable and can be processed through the sialic acid metabolic pathway to become incorporated into sialylated glycoconjugates on the cell surface. sigmaaldrich.comnih.govresearchgate.net These incorporated azido sugars can then be tagged with imaging probes or epitope tags using bio-orthogonal chemical reactions like the Staudinger ligation or strain-promoted cycloaddition. sigmaaldrich.comnih.gov This allows for the visualization of sialylated glycans in cells and living animals. nih.govresearchgate.net
Molecular imaging techniques, such as fluorescence imaging and MRI, can be used in conjunction with metabolic labeling to track the distribution and dynamics of labeled this compound-containing structures in vivo. frontiersin.orgfrontiersin.orggoogle.com This is particularly useful for studying processes like cell trafficking, drug delivery, and the development of tissues and organisms. researchgate.netfrontiersin.orgfrontiersin.orgnih.govbiopal.com For instance, metabolic labeling with azido sugars followed by reaction with fluorophore-conjugated probes has been used to visualize sialylated glycans during zebrafish development. researchgate.net Molecular imaging also provides opportunities to evaluate the efficacy of drug delivery systems, including those targeting specific glycan structures. frontiersin.orgfrontiersin.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Neuraminic acid | 441037 nih.gov |
| N-Acetylneuraminic acid | 439197 wikipedia.org |
| N-Glycolylneuraminic acid | 14017587 guidetopharmacology.org |
| KDN (Deaminoneuraminic acid) | 513472 uni.lu |
| CMP-Sialic acid | 131632558 fishersci.ca, 448209 uni.lu |
| CMP-N-acetylneuraminic acid | 24890457 mpg.de |
| N-acetylmannosamine (ManNAc) | 439213 |
| Pyruvate | 1060 |
| CTP | 608 |
Data Tables
Based on the search results, here is an example of data that could be presented in an interactive table, focusing on the fragmentation ions observed in tandem MS of sialylated glycans.
| Sialic Acid Type | Ion Type | m/z (Negative Ion Mode) | Description | Source |
| Neu5Ac | B₁ | 290 | Deprotonated N-acetylneuraminic acid residue | rsc.org |
| Neu5Gc | B₁ | 306 | Deprotonated N-glycolylneuraminic acid residue | rsc.org |
Another potential table could summarize the enzymes involved in the chemoenzymatic synthesis of sialosides:
| Enzyme | Role in Synthesis |
| Sialic acid aldolase | Catalyzes condensation of precursor with pyruvate |
| CMP-Sialic acid synthetase | Activates sialic acid to CMP-sialic acid |
| Sialyltransferase | Transfers sialic acid to acceptor glycan |
A table highlighting the use of metabolic labeling with azido sugars could be informative:
| Azido Sugar Precursor | Incorporated Into Glycans Via... | Detection Method(s) |
| N-azidoacetylmannosamine (ManNAz) | Sialic acid metabolic pathway | Bio-orthogonal ligation with probes (e.g., fluorophores) |
| N-azidoacetylgalactosamine (GalNAz) | Glycosylation machinery | Bio-orthogonal ligation with probes |
| N-azidoacetylglucosamine (GlcNAz) | Glycosylation machinery | Bio-orthogonal ligation with probes |
Microscopic Techniques for Visualizing this compound Distribution and Dynamics
Microscopic techniques are essential for visualizing the spatial distribution and dynamic behavior of neuraminates and sialoglycoconjugates within cells, tissues, and even at the single-molecule level. The choice of microscopy depends on the required resolution and the nature of the sample.
Fluorescence microscopy, often coupled with fluorescent labeling strategies, allows for the visualization of neuraminates on cell surfaces, within organelles, or in specific tissue structures. Techniques like confocal laser scanning microscopy (CLSM) and multiphoton microscopy provide optical sectioning capabilities, enabling 3D reconstruction of this compound distribution. nih.govcvut.cz
For higher resolution, super-resolution microscopy techniques such as STED, PALM, and STORM can overcome the diffraction limit of light, providing nanoscale insights into the organization and dynamics of sialoglycoconjugates on the cell membrane or within protein complexes. nih.govresearchgate.net
Electron microscopy techniques, including transmission electron microscopy (TEM) and scanning electron microscopy (SEM), offer ultrastructural details. nih.govmdpi.com While neuraminates themselves are not directly visible, immunoelectron microscopy using antibodies specific to sialoglycoconjugates can reveal their precise localization at the nanoscale within cellular compartments or on the cell surface. pagepressjournals.org
Atomic force microscopy (AFM) can provide topographic information about cell surfaces and potentially probe the mechanical properties influenced by sialoglycans. nih.govresearchgate.netpagepressjournals.org
These microscopic approaches provide critical visual evidence supporting biochemical and genetic studies of neuraminates, allowing researchers to correlate molecular events with cellular and tissue-level phenomena.
Table 1: Microscopic Techniques for this compound Research
| Technique | Principle | Resolution | Applications |
| Fluorescence Microscopy | Excitation and detection of fluorescence from labeled molecules. | Micrometer | General distribution, co-localization. nih.govcvut.cz |
| Confocal Laser Scanning Microscopy (CLSM) | Optical sectioning using a pinhole to eliminate out-of-focus light. | Sub-micrometer | 3D distribution, live cell imaging. nih.govcvut.cz |
| Super-Resolution Microscopy (STED, PALM, STORM) | Overcoming the diffraction limit to achieve nanoscale resolution. | Nanometer | Nanoscale organization, molecular dynamics. nih.govresearchgate.net |
| Transmission Electron Microscopy (TEM) | Imaging using a beam of electrons transmitted through a thin sample. | Sub-nanometer | Ultrastructural localization (with immunolabeling). nih.govmdpi.compagepressjournals.org |
| Scanning Electron Microscopy (SEM) | Imaging using a beam of electrons scanning the sample surface. | Nanometer | Surface morphology. nih.govmdpi.com |
| Atomic Force Microscopy (AFM) | Probing surface topography with a mechanical tip. | Nanometer | Surface topography, mechanical properties. nih.govresearchgate.netpagepressjournals.org |
Glycan Microarrays and Array-Based Technologies for this compound Interaction Studies
Understanding how neuraminates interact with other molecules, particularly proteins such as lectins, antibodies, and viral hemagglutinins, is crucial for deciphering their biological functions. Glycan microarrays and other array-based technologies provide high-throughput platforms for studying these interactions.
Glycan microarrays consist of a solid support (e.g., glass slide) on which a library of different glycans, including those containing various neuraminic acid linkages and modifications, are immobilized. rsc.org These arrays can be probed with fluorescently labeled proteins or cells to identify binding partners and determine binding specificity and affinity. rsc.org This technology has been used to evaluate the specificity of enzymes like neuraminidases towards different glycan substrates. nih.govnih.gov Studies have utilized glycan microarrays to examine the specificity of parainfluenza and influenza neuraminidases. nih.gov Detection of neuraminidase activity on microarrays can be achieved using fluorescently-labeled detection reagents that bind to desialylated glycans. nih.gov Glycan microarrays have also been employed to study the interaction of human coronavirus with sialic acid. uu.nl
Array-based technologies extend beyond glycan microarrays to include protein arrays, cell arrays, and tissue arrays, which can be used to investigate interactions involving sialoglycoconjugates in more complex biological contexts. For example, lectin microarrays, a type of protein array, can be used to profile the glycosylation patterns of proteins, including the presence and type of sialic acids. mdpi.comuu.nl
These array-based approaches offer several advantages:
High-throughput screening of a large number of interactions simultaneously.
Requirement of small amounts of sample.
Quantitative assessment of binding.
Identification of preferred glycan structures recognized by specific proteins.
Research findings using glycan microarrays have provided detailed information on the glycan specificity of various neuraminidases, revealing how underlying glycan structures influence enzyme activity. nih.govnih.gov They have also been instrumental in understanding the binding preferences of sialic acid-binding proteins (siglecs) and pathogens. researchgate.net
Genetic and Gene Editing Approaches for Functional Dissection of this compound Pathways
Genetic approaches, including gene editing, are powerful tools for investigating the biological functions of neuraminates by manipulating the expression or activity of enzymes involved in their synthesis, modification, or degradation, as well as proteins that interact with sialoglycans.
CRISPR/Cas9-Mediated Gene Knockout/Knockdown of this compound Enzymes
CRISPR/Cas9 is a revolutionary gene editing technology that allows for precise targeting and modification of genomic DNA. addgene.org It can be used to create gene knockouts (complete inactivation of a gene) or knockdowns (reduced expression of a gene) of enzymes involved in this compound metabolism or sialoglycoconjugate biosynthesis. addgene.orgtakarabio.com
By targeting genes encoding sialyltransferases (enzymes that add sialic acids to glycans), neuraminidases (enzymes that remove sialic acids), or other relevant enzymes, researchers can perturb this compound pathways and observe the resulting phenotypic consequences. nih.gov This helps to elucidate the specific roles of different neuraminic acid structures and the enzymes that create or modify them. CRISPR/Cas9 has been successfully applied to induce functional loss of specific genes in various organisms. researchgate.net The system utilizes a guide RNA (gRNA) to direct the Cas9 enzyme to a specific genomic locus, where it creates a double-strand break. addgene.orgtakarabio.comnih.gov This break is then repaired by cellular mechanisms, which can lead to insertions or deletions (indels) that disrupt the gene sequence and result in a knockout. addgene.orgtakarabio.com
CRISPR/Cas9-mediated knockout of enzymes involved in O-acetylation of sialic acids, such as this compound-O-acetylesterase, has been performed to study the functional significance of these modifications. nih.govdntb.gov.ua
Mechanistic Insights into Neuraminate S Role in Specific Biological Phenomena and Pathogenesis
Neuraminate in Oncogenesis and Cancer Progression
Aberrant sialylation, characterized by altered levels and patterns of this compound-containing glycans (sialoglycans), is a common feature of cancer cells and contributes significantly to tumor initiation, progression, and metastasis frontiersin.orgnih.govfrontiersin.orgoup.commdpi.commdpi.com. Hypersialylation, or the general upregulation of sialylated glycans, is frequently observed in tumor tissues and is considered a potential hallmark of cancer nih.govoup.commdpi.com.
Altered Glycosylation Patterns Involving this compound in Malignancy
Changes in this compound-containing glycosylation in cancer are driven by the differential expression and activity of sialyltransferases and sialidases nih.govnih.govoup.commdpi.com. This leads to altered expression of specific sialoglycans, such as sialyl Lewis-A (SLeA), sialyl Lewis-X (SLeX), sialyl Tn antigen (STn), and GM2 ganglioside, on the surface of cancer cells frontiersin.org. These altered patterns can serve as tumor-associated carbohydrate antigens nih.gov. Hypersialylation can result from increased uptake of glucose, the raw material for sialic acid synthesis, and the aberrant expression of enzymes involved in sialic acid metabolism nih.gov. For instance, upregulation of sialyltransferases is a known feature in various malignancies nih.gov. Conversely, a reduction in certain sialidases, like Neu1, can also lead to higher levels of cell surface sialylation mdpi.com.
Molecular Mechanisms of this compound-Dependent Tumor Cell Invasion and Metastasis
Aberrant sialylation significantly impacts the adhesive, migratory, and invasive properties of tumor cells, contributing to metastasis mdpi.commdpi.com. Sialylated glycans alter the structure of the glycocalyx, the protective layer on the cell surface, which can facilitate cancer cell detachment, migration, and invasion frontiersin.org. High sialylated N-glycans have been shown to facilitate the transit of breast cancer cells through the blood-brain barrier, promoting brain metastasis nih.gov. Upregulation of specific sialyltransferases, such as ST6GalNAc5 and ST6Gal1, which mediate α2,6-sialylation, is observed in breast cancer brain metastasis nih.gov. Expression of ST6GalNAc5 enhances the ability of breast cancer cells to adhere to brain endothelial cells and breach the blood-brain barrier nih.gov. Sialylation can also affect cell signaling pathways that promote proliferation and reduce apoptosis nih.gov. The process of tumor invasion involves the degradation of the basement membrane and extracellular matrix, and changes in cell-matrix interactions enabled by altered glycosylation play a role nih.gov. Epithelial-mesenchymal transition (EMT), a critical process in metastasis where epithelial cells gain motility and invasiveness, is also influenced by mechanisms that include altered cell-cell adhesion nih.govwikipedia.orgmdpi.com.
This compound's Role in Tumor Immune Evasion and Angiogenesis
This compound plays a crucial role in allowing tumor cells to evade immune surveillance frontiersin.orgamazonaws.comnih.govoup.commdpi.com. Highly coated sialyl glycans on tumor cells can interact with sialic acid-binding immunoglobulin-like lectins (Siglecs) on immune cells, transmitting inhibitory signals that dampen the immune response nih.govmdpi.comoup.commdpi.com. This interaction acts as a "glyco"-immune checkpoint oup.com. For example, interactions between Siglec-7 or Siglec-9 on natural killer (NK) cells and sialylated glycans on tumor cells can inhibit NK cell-mediated cytotoxicity mdpi.com. Sialylation of antigens can also shift the differentiation of effector T cells toward tolerogenic regulatory T cells (Tregs) through the sialic acid-Siglec axis on dendritic cells nih.govoup.comfrontiersin.org. Hypersialylation on tumor cells has been associated with the induction of Tregs and a reduction in cytotoxic T cells oup.com.
This compound also contributes to tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen amazonaws.comnih.govmdpi.commdpi.com. Sialylation status can affect the interaction between growth factors, such as vascular endothelial growth factor (VEGF), and their receptors, influencing signal transduction pathways involved in angiogenesis nih.gov. Angiopoietin-like 4 (ANGPTL4), which is involved in regulating angiogenesis by affecting vascular endothelial cells and controlling factors like VEGF and FGF, has also been implicated in cancer metastasis and promotes angiogenesis by activating signaling pathways bmbreports.org.
Inflammatory and Autoimmune Disorders: The Role of this compound Glycans
Alterations in this compound-containing glycans are also implicated in the pathogenesis of inflammatory and autoimmune disorders frontiersin.orgnih.govnews-medical.netnih.gov.
Dysregulation of this compound in Chronic Inflammation
Chronic inflammation is a key feature of many long-term inflammatory and autoimmune diseases frontiersin.orgautoimmuneinstitute.org. Changes in N-glycosylation, including alterations in sialylation, have been observed in these conditions frontiersin.orgnews-medical.netnih.gov. Proinflammatory cytokines can alter the synthesis pathways of glycans and the expression of glycosyltransferases, leading to changes in N-glycosylation that contribute to disease pathogenesis frontiersin.org. Mature dendritic cells, for instance, can lack terminal sialic acids, possibly due to inflammation-mediated decreases in sialyltransferase activity or increases in neuraminidase activity frontiersin.org. While increased sialylation is often considered anti-inflammatory, the functional role of sialic acids can be complex, sometimes masking inhibitory receptors like Siglec-9 through cis interactions, preventing inhibition of immune cells frontiersin.org. The non-human sialic acid N-glycolylneuraminic acid (Neu5Gc), which can be metabolically incorporated into human tissues from dietary sources, can induce circulating antibodies against Neu5Gc glycans, promoting chronic inflammation nih.govoup.comyoutube.com. This phenomenon, termed "xenosialitis," may contribute to tumor inflammation and vascular inflammation youtube.com.
Mechanistic Contributions of this compound to Autoimmune Responses
Sialic acid-recognizing Ig superfamily lectins, or Siglecs, expressed largely on hematopoietic cells, are crucial in regulating immune responses and preventing autoimmunity mdpi.comnih.gov. Most Siglecs are inhibitory receptors that bind to sialic acid-containing ligands, recruiting phosphatases to their cytoplasmic tails and delivering inhibitory signals mdpi.comnih.gov. This sialic acid-Siglec axis is critical for self-tolerance mdpi.com. Dysregulation of this axis can contribute to the loss of inhibitory signaling in the immune system, a mechanism underlying autoimmunity nih.gov.
Infectious Diseases: Detailed Molecular Mechanisms of this compound Engagement
This compound's presence on host cell surfaces makes it a critical point of interaction for various pathogens, including viruses, bacteria, and parasites. Pathogens have evolved diverse mechanisms to engage with host neuraminates, either by utilizing them as receptors, cleaving them for nutrient acquisition or immune evasion, or mimicking them to avoid detection rsc.orgmdpi.comnih.gov.
Role of Host and Pathogen this compound in Viral Pathogenesis
Many viruses utilize host cell surface sialic acids as receptors for attachment and entry, a crucial determinant of host range and tissue tropism nih.govmdpi.com. The specific linkage of sialic acid to the underlying galactose residue (e.g., α2,3 or α2,6) is a key factor influencing viral binding specificity asm.orgresearchgate.netsigmaaldrich.com. For instance, human-adapted influenza viruses typically prefer sialic acids with α2,6 linkages, which are abundant in the upper respiratory tract, while avian influenza viruses often bind to α2,3 linkages, prevalent in the avian gut and lower human respiratory tract researchgate.netsigmaaldrich.comcambridge.org.
Influenza viruses possess two major surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). HA is responsible for binding to sialic acid receptors on host cells, facilitating viral entry asm.orgsigmaaldrich.comrsc.org. Viral neuraminidase, an enzyme that cleaves α-ketosidic linkages of sialic acids, is essential for the release of newly formed virions from the infected cell surface and for preventing self-aggregation of viral particles sigmaaldrich.comrsc.orgpatsnap.comfrontiersin.orgnih.gov. The balance between HA's binding activity and NA's cleaving activity is critical for efficient viral replication and spread frontiersin.org. Some viruses, like influenza C and D, and certain coronaviruses, possess a hemagglutinin-esterase (HE) protein that combines both receptor binding and receptor-destroying (esterase) activities, often targeting O-acetylated sialic acids encyclopedia.pubmdpi.com.
Modifications of sialic acids, such as O-acetylation, can also influence viral recognition and pathogenesis asm.orgmdpi.com. The distribution of O-acetylated sialic acids varies across different hosts and tissues, potentially affecting viral tropism asm.org. For example, 9-O-acetyl sialic acids are found in various hosts, while 4-O-acetyl sialic acids show a more restricted distribution asm.org.
Bacterial Virulence Factors and this compound-Dependent Mechanisms
Bacteria interact with this compound in several ways to enhance their virulence and facilitate colonization. Many pathogenic bacteria produce neuraminidases (sialidases) that cleave terminal sialic acids from host glycoconjugates mdpi.comnih.govresearchgate.net. This cleavage provides bacteria with a source of carbon and nitrogen for growth, exposes underlying host receptors for bacterial adhesion, and can aid in immune evasion by modifying host immune components or disrupting the mucosal barrier mdpi.comnih.govresearchgate.netfrontiersin.org.
Some bacteria, such as Neisseria meningitidis and Campylobacter jejuni, can synthesize or acquire sialic acids from the host and incorporate them into their own surface structures, like lipooligosaccharides (LOS) or polysaccharide capsules rsc.orgsigmaaldrich.comoup.commicrobiologyresearch.orgmicrobiologyresearch.org. This molecular mimicry of host glycans allows bacteria to evade the host immune system by being recognized as "self" rsc.orgoup.commicrobiologyresearch.orgmicrobiologyresearch.org. For instance, the polysialic acid capsule of Neisseria meningitidis serogroup B mimics polysialic acid found on human neural cells oup.com. In Campylobacter jejuni infection, molecular mimicry of host gangliosides by sialylated LOS can lead to autoimmune responses, such as Guillain-Barré syndrome rsc.orgmicrobiologyresearch.org.
Bacteria acquire host-derived sialic acids via specific transporters, including ABC, TRAP, MFS, and SSS transporter families microbiologyresearch.orggu.se.
Table 1: Examples of Bacterial Interactions with this compound
| Bacterial Species | This compound Interaction Mechanism(s) | Outcome/Role in Pathogenesis |
| Streptococcus pneumoniae | Cleavage of host sialic acids by neuraminidases for nutrients and colonization. mdpi.comnih.gov | Facilitates colonization of the nasopharynx and can contribute to secondary infections. mdpi.comnih.gov |
| Gardnerella vaginalis | Production of multiple sialidases. nih.govfrontiersin.org | Destruction of mucosal barrier, enhanced adhesion, colonization, and invasion. frontiersin.org |
| Clostridium perfringens | Neuraminidase NanI activity. nih.gov | Supports intestinal colonization and survival in the presence of mucin. nih.gov |
| Neisseria meningitidis | Synthesis and incorporation of polysialic acid capsule (molecular mimicry). sigmaaldrich.comoup.com | Immune evasion. oup.commicrobiologyresearch.orgmicrobiologyresearch.org |
| Campylobacter jejuni | Synthesis and incorporation of sialylated LOS (molecular mimicry). rsc.orgmicrobiologyresearch.org | Immune evasion; can trigger autoimmune responses like Guillain-Barré syndrome. rsc.orgmicrobiologyresearch.org |
| Trypanosoma cruzi | Acquisition via trans-sialidase. bidmc.orgnih.govplos.orgresearchgate.net | Protection from lysis, aid in adhesion and invasion. nih.govplos.orgresearchgate.net |
Parasitic Manipulation of Host this compound Glycans
Some parasites, particularly protozoa, are unable to synthesize sialic acids de novo and must acquire them from their host bidmc.orgnih.gov. Trypanosoma cruzi, the causative agent of Chagas disease, is a well-studied example nih.govplos.orgresearchgate.net. This parasite utilizes a trans-sialidase enzyme to cleave sialic acid residues from host glycoconjugates and transfer them onto its own surface glycoconjugates bidmc.orgnih.govplos.orgresearchgate.net. This process, known as trans-sialylation, is crucial for parasite survival, helping it evade lysis by host serum factors and facilitating adhesion to and invasion of host cells nih.govplos.orgresearchgate.net. While the exact mechanisms of how other parasites manipulate host this compound glycans are still being elucidated, it is known that sialylated mucins can contribute to parasite adhesion and invasion rsc.org.
Neurological Disorders: Mechanistic Contributions of this compound
This compound, particularly in its polysialylated form, plays significant roles in the development and function of the nervous system. Alterations in this compound glycosylation have been implicated in the pathogenesis of various neurological disorders.
Role of Polysialylation in Neurodevelopmental Disorders
Polysialic acid (polySia) is a linear homopolymer of α2,8-linked sialic acid residues, predominantly found attached to the neural cell adhesion molecule (NCAM) in the brain researchgate.netnih.gov. PolySia-NCAM is a key regulator of neural plasticity, cell migration, axon guidance, and synapse formation during brain development researchgate.netoup.comresearchgate.net. Its presence can modulate cell-cell and cell-matrix interactions due to its large, negatively charged structure, effectively increasing the distance between cells and promoting structural plasticity researchgate.netoup.com.
Alterations in polysialylation have been linked to neurodevelopmental disorders such as intellectual disability and autism spectrum disorders (ASD) nih.govoup.comresearchgate.netpnas.org. Genetic variations (including copy number losses and single nucleotide polymorphisms) in the gene encoding the polysialyltransferase enzyme ST8SiaII, responsible for synthesizing polySia, have been associated with an increased risk for ASD researchgate.netnih.gov. Changes in NCAM levels have also been observed in individuals with ASD researchgate.net. These findings suggest that dysregulation of polysialylation can disrupt critical neurodevelopmental processes, contributing to the cognitive and social deficits seen in these conditions oup.comresearchgate.netpnas.org.
Altered this compound Glycosylation in Neurodegenerative Diseases
Changes in protein glycosylation, including sialylation, have been increasingly recognized for their potential roles in neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease glycanage.comnih.govlongdom.org. Glycosylation affects protein folding, stability, trafficking, and interactions, all of which can be disrupted in neurodegenerative conditions glycanage.comnih.govlongdom.orguvaphysicianresource.com.
In Alzheimer's disease, altered glycosylation of key proteins like amyloid precursor protein (APP) and tau has been observed glycanage.comnih.govlongdom.orgfrontiersin.org. While phosphorylation of tau is a major focus in AD research, studies also indicate that glycosylation contributes to tau stability and aggregation glycanage.comlongdom.org. Abnormal O-linked glycosylation of tau, for instance, can promote its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles, a hallmark of AD longdom.org. Changes in the glycosylation profile of APP can influence its cleavage and the production of amyloid-beta peptides, which form amyloid plaques in the AD brain nih.govfrontiersin.org.
In Parkinson's disease, the aggregation of alpha-synuclein (B15492655) is a central event glycanage.com. Recent studies suggest that altered glycosylation of certain proteins in cerebrospinal fluid and brain tissue may be linked to PD pathogenesis glycanage.com. While the specific mechanisms involving this compound in PD and Huntington's disease are still under active investigation, the general principle is that aberrant glycosylation can lead to protein misfolding, aggregation, and impaired neuronal function, contributing to neurodegeneration glycanage.comnih.govlongdom.org.
Table 2: Altered Glycosylation in Neurodegenerative Diseases
| Disease | Affected Protein(s) (Examples) | Observed Glycosylation Alterations (Examples) | Potential Mechanistic Contribution |
| Alzheimer's Disease | Tau, Amyloid Precursor Protein (APP) glycanage.comlongdom.orgfrontiersin.org | Altered O-linked glycosylation of tau; changes in APP glycosylation profile. glycanage.comlongdom.orgfrontiersin.org | Promotes tau hyperphosphorylation and aggregation; influences APP cleavage and amyloid-beta production. glycanage.comlongdom.orgfrontiersin.org |
| Parkinson's Disease | Alpha-synuclein, other glycoproteins glycanage.com | Altered glycosylation patterns observed in CSF and brain tissue. glycanage.com | May contribute to protein aggregation and impaired neuronal function. glycanage.comnih.govlongdom.org |
| Huntington's Disease | Not specifically detailed in search results | Altered glycosylation broadly implicated in pathogenesis. glycanage.comlongdom.org | May contribute to protein misfolding, aggregation, and neuronal dysfunction. glycanage.comnih.govlongdom.org |
Metabolic Disorders: Interplay with this compound Metabolism
This compound metabolism is increasingly recognized for its involvement in metabolic disorders, including insulin (B600854) resistance, diabetes, and metabolic syndrome. Changes in the levels of this compound and the activity of enzymes involved in its metabolism, such as neuraminidases (sialidases) and sialyltransferases, can impact key metabolic pathways. frontiersin.orgnih.govfrontiersin.org Elevated serum sialic acid levels have been observed in various metabolic conditions. frontiersin.orgfrontiersin.orgdiabetesjournals.org
Links Between this compound Metabolic Pathways and Insulin Signaling
This compound metabolism is intricately linked with insulin signaling. Studies have shown that neuraminidase 1 (Neu1), a mammalian sialidase, is involved in the regulation of insulin signaling. nih.govnih.gov Neu1 can be transported to the cell surface where it interacts with the insulin receptor. nih.govnih.gov This interaction leads to the hydrolysis of sialic acid residues in the glycan chains of the insulin receptor, which in turn induces its activation. nih.govnih.gov
Research using cells from patients with sialidosis, a genetic disorder characterized by a deficiency in Neu1, has demonstrated impaired insulin-induced phosphorylation of downstream protein kinase AKT. nih.govnih.gov Treatment of these cells with purified Neu1 restored insulin signaling, highlighting the enzyme's role in this pathway. nih.govnih.gov Furthermore, genetically modified mice with reduced Neu1 activity developed hyperglycemia and insulin resistance more rapidly than their wild-type counterparts when fed a high-fat diet. nih.govnih.gov These findings suggest that Neu1 is a novel component of the signaling pathways regulating energy metabolism and glucose uptake. nih.govnih.gov
Other studies have also indicated a connection between insulin resistance and cell membrane sialic acid content. clinmedjournals.orgnih.gov For instance, pretreatment of isolated rat adipocytes with neuraminidase resulted in a release of sialic acid and an increase in basal glucose transport, suggesting a regulatory role for sialic acids in glucose transport. clinmedjournals.org Desialylation of the insulin receptor has been shown to enhance insulin-induced cellular responses. clinmedjournals.org Conversely, decreased neuraminidase-releasable sialic acid in hepatocytes from diabetic rats was associated with significant insulin resistance. nih.gov Treatment of these diabetic rat hepatocytes with cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-NANA), a substrate for sialyltransferases, enhanced insulin responsiveness, suggesting that cell surface sialic acid residues are important for hepatic insulin action and that their decrease may contribute to insulin resistance in diabetes. clinmedjournals.orgnih.gov
Elevated levels of serum sialic acid have been reported in individuals with type 2 diabetes. frontiersin.orgfrontiersin.orgdiabetesjournals.org This elevation may reflect the pathogenic processes involved in diabetes. diabetesjournals.org
Role of this compound in Lipid Metabolism and Metabolic Syndrome
This compound also plays a role in lipid metabolism and has been associated with metabolic syndrome. Sialic acids are present in glycolipids, such as gangliosides, which are components of lipoproteins. elsevier.es The sialylation of lipoproteins, particularly apolipoproteins like ApoB, ApoC-III, and ApoE, is regulated by neuraminidases and sialyltransferases, and alterations in the activity of these enzymes can influence lipoprotein metabolism. frontiersin.org
Changes in the sialylation of serum lipids, measured by the level of lipid-bound sialic acid (LSA), have been observed in various liver diseases, including non-alcoholic fatty liver disease (NAFLD), which is closely associated with metabolic syndrome. elsevier.esnih.govcabio.com Elevated serum sialic acid levels are significantly associated with features of metabolic syndrome, including waist circumference, systolic and diastolic blood pressure, triglycerides, and fasting blood glucose. nih.gov Conversely, a negative correlation has been observed between serum sialic acid levels and HDL-C. nih.gov
Studies have shown that sialic acid can significantly improve lipid metabolism disorders and liver pathological damage induced by a high-fat diet in experimental models. cabio.com For example, in a study with mice fed a Western high-fat diet, supplementation with sialic acid reduced serum transaminase levels (ALT and AST) and improved liver histological scores, including steatosis, hepatocyte ballooning, and lobular inflammation. cabio.com These findings suggest that sialic acid may have a protective effect against diet-induced metabolic dysfunction and liver injury. cabio.com
The desialylation of low-density lipoproteins (LDL) by enzymes like trans-sialidase has been linked to increased intracellular lipid accumulation and the promotion of atherosclerosis, a condition often associated with metabolic syndrome. scielo.brnih.gov Elevated sialidase activity has been found in the blood serum of patients with cardiovascular disease. scielo.brnih.gov
Increased total sialic acid levels have been strongly correlated with individual components and aggregates of the metabolic syndrome. diabetesjournals.orgresearchgate.net This association suggests that elevated sialic acid may be an early feature of the metabolic syndrome and could serve as a marker for its investigation. diabetesjournals.orgresearchgate.net
Table 1: Association of Serum Sialic Acid Levels with Features of Metabolic Syndrome
| Feature of Metabolic Syndrome | Correlation with Serum Sialic Acid | Statistical Significance (P-value) | Source |
| Waist Circumference | Positive | < 0.001 | nih.gov |
| Systolic Blood Pressure | Positive | < 0.001 | nih.gov |
| Diastolic Blood Pressure | Positive | < 0.001 | nih.gov |
| Triglycerides | Positive | < 0.001 | nih.gov |
| Fasting Blood Glucose | Positive | < 0.018 | nih.gov |
| HDL-C | Negative | < 0.001 | nih.gov |
Table 2: Effect of Sialic Acid Supplementation on Liver Health Markers in High-Fat Diet-Fed Mice
| Marker | Western High-Fat Diet Group | Western High-Fat Diet + Sialic Acid Group | Improvement Compared to WD Group | Source |
| Serum ALT levels | Elevated | Reduced | Significant | cabio.com |
| Serum AST levels | Elevated | Reduced | Significant | cabio.com |
| Liver Steatosis Score | Elevated | Reduced | Significant | cabio.com |
| Hepatocyte Ballooning Score | Elevated | Reduced | Significant | cabio.com |
| Lobular Inflammation Score | Elevated | Reduced | Significant | cabio.com |
Future Research Directions and Emerging Paradigms in Neuraminate Science
Exploration of Novel Neuraminate Derivatives and Their Undiscovered Functions
While over 80 derivatives of neuraminic acid have been identified, primarily varying in modifications at positions C1, C4, C5, C7, C8, or C9, the full spectrum of naturally occurring and synthetic this compound derivatives and their biological functions remains to be explored nih.govfrontiersin.org. Future research will focus on the identification and characterization of novel derivatives, particularly those with subtle structural variations that may confer unique biological activities or tissue specificity frontiersin.org. Techniques such as advanced mass spectrometry and NMR spectroscopy will be crucial in this endeavor nih.govresearchgate.netresearchgate.net. The synthesis of modified neuraminic acids and their non-natural derivatives holds promise for creating novel therapeutic agents nih.gov. For instance, studies are exploring the potential of 4-O-alkyl analogues of N-acetylneuraminic acid derivatives as probes targeting cell attachment during viral infections acs.org.
Integration of Multi-Omics Approaches for Comprehensive this compound Understanding
A comprehensive understanding of this compound's role in biological systems necessitates the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics nih.govillumina.comfrontiersin.org. This integrated approach allows researchers to explore the intricate connections and interdependences between genomic features, gene expression, protein profiles, and metabolic pathways involving this compound nih.govfrontiersin.org. Multi-omics can provide a holistic view of how this compound metabolism and its downstream effects are regulated and how they contribute to cellular function and disease states illumina.comfrontiersin.org. Leveraging multi-omics data can help unravel underlying mechanisms at multiple levels and bridge the gap between genotype and phenotype nih.govfrontiersin.org. This is particularly relevant in understanding complex conditions where this compound metabolism may be altered, such as certain cancers or neurodegenerative diseases researchgate.netfrontiersin.orgcolab.ws.
Development of Advanced Technologies for In Situ and Real-Time Analysis of this compound
Current techniques for analyzing sialoglycans often face limitations in preserving the native structures and observing dynamic changes in biological systems biorxiv.org. The development of advanced technologies for in situ and real-time analysis of this compound and its derivatives is a critical future direction. This includes the creation of highly specific probes that can detect different this compound types and linkages in their native environment biorxiv.org. Real-time monitoring techniques, such as advanced NMR spectroscopy, are being explored to study metabolic pathways involving this compound researchgate.net. Such technologies will enable researchers to observe the dynamic nature of this compound expression and modification in living cells and tissues, providing insights into their roles in cellular processes and interactions biorxiv.org.
Targeting this compound Metabolism for Research Interventions and Pathway Elucidation
Targeting this compound metabolism presents opportunities for both research interventions to understand pathway dynamics and potentially for therapeutic strategies (though clinical trials are excluded from this scope) nih.gov. Enzymes involved in this compound biosynthesis, activation, transfer, modification, and catabolism are potential targets for investigation researchgate.net. For example, N-acetylthis compound lyase (NAL) is an enzyme involved in the reversible aldol (B89426) cleavage of N-acetylneuraminic acid, and engineering this enzyme can be used for the chemoenzymatic synthesis of structurally diverse sialic acids nih.gov. Understanding the regulatory mechanisms governing these enzymes and pathways is crucial researchgate.net. Research interventions could involve using inhibitors or activators of specific metabolic enzymes to perturb this compound levels and observe the downstream biological effects, thereby elucidating pathway functions nih.gov.
Understanding Host-Microbiome-Neuraminate Interactions and Their Biological Implications
The interaction between the host, the microbiome, and this compound is an emerging area of research with significant biological implications frontiersin.orgnih.govnih.govcipf.es. Microorganisms, particularly bacteria, can synthesize and metabolize this compound, influencing host sialylation and immune responses nih.govfrontiersin.org. Understanding how the host immune system interacts with microbiome-derived this compound and how these interactions shape both the microbiome composition and host physiology is crucial nih.gov. Research in this area will involve systems biology approaches to study the complex interplay between microbial metabolism of dietary components, the production of bioactive metabolites (including those related to this compound), and their impact on host health and disease frontiersin.orgcipf.esresearchgate.net. Single-cell analysis techniques are also being applied to better characterize the intercellular relationship between microbes and their hosts at the this compound level nih.gov.
Elucidation of Complex Regulatory Networks Governing this compound Homeostasis
Maintaining homeostasis of this compound levels and sialoglycan structures is essential for normal cellular function nih.gov. Future research will focus on elucidating the complex regulatory networks that govern this compound homeostasis at the genetic, enzymatic, and metabolic levels researchgate.netresearchgate.netarxiv.orgfrontiersin.org. This includes identifying the transcription factors and signaling pathways that control the expression of genes involved in this compound synthesis, modification, and transport nih.govnih.gov. Understanding how these networks respond to developmental signals, environmental changes, and disease states is critical nih.govfrontiersin.org. Perturbations in these regulatory networks can lead to altered sialylation, contributing to various pathological conditions researchgate.net.
Translational Research Opportunities from Basic this compound Science (Excluding Clinical Trials)
Basic research into this compound science is generating discoveries with significant translational potential, even excluding direct clinical trial discussions parisbraininstitute.orguams.edudana-farber.org. This includes the development of novel tools and reagents for detecting and manipulating sialoglycans, which can be used in diagnostic assays or as research tools biorxiv.org. Insights into this compound metabolism and its role in disease can inform the development of new strategies for disease prevention or management parisbraininstitute.orguams.edu. For example, understanding how pathogens utilize host this compound can lead to the development of new anti-infective strategies nih.govfrontiersin.org. Furthermore, the chemoenzymatic synthesis of modified neuraminic acids holds promise for generating probes or precursors for the development of novel biomaterials or drug delivery systems nih.gov. Translational research in this context focuses on moving discoveries from the laboratory towards practical applications and informing clinical practice, without detailing specific clinical trial outcomes parisbraininstitute.orguams.edudana-farber.orgucla.edu.
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying neuraminate in biological samples, and how do researchers validate their accuracy?
- Methodological Answer : Common techniques include liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and specificity, colorimetric assays (e.g., thiobarbituric acid method) for sialic acid quantification, and enzymatic assays using neuraminidase. Validation involves spike-and-recovery experiments, calibration curves, and cross-validation with orthogonal methods (e.g., NMR for structural confirmation). Ensure sample pretreatment to remove interfering substances like proteins or lipids .
Q. How does this compound contribute to cellular communication, and what experimental models are used to study its role?
- Methodological Answer : this compound is a terminal residue on glycoproteins and glycolipids, mediating cell-cell interactions (e.g., immune response, pathogen binding). Experimental models include:
- In vitro: Glycan array screening to map binding interactions.
- In vivo: Knockout murine models (e.g., GNE mutations affecting sialic acid biosynthesis) to study developmental defects.
- Microbial assays: Bacterial adhesion studies using neuraminidase-treated host cells .
Q. What are the primary challenges in isolating this compound from complex biological matrices?
- Methodological Answer : Key challenges include low abundance, instability under acidic conditions, and matrix interference. Mitigation strategies:
- Use of protease inhibitors and rapid freezing to preserve integrity.
- Solid-phase extraction (SPE) with anion-exchange cartridges for purification.
- Derivatization with fluorescent tags (e.g., DMB) for enhanced detection .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways involving this compound, such as its biosynthesis versus dietary uptake?
- Methodological Answer : Contradictions often arise from model-specific variations (e.g., rodents vs. humans). To address this:
- Conduct isotopic tracing (e.g., ¹³C-glucose) to differentiate endogenous synthesis from dietary sources.
- Use tissue-specific knockout models to isolate pathway contributions.
- Meta-analysis of multi-omics data (transcriptomics, metabolomics) to identify conserved mechanisms .
Q. What experimental designs are optimal for studying this compound’s role in microbial biofilm formation under stress conditions?
- Methodological Answer :
- Stress induction: Expose microbial cultures to stressors (e.g., iron limitation, oxidative stress) and quantify biofilm biomass via crystal violet assays.
- Genetic manipulation: CRISPR-Cas9 knockout of bacterial sialidase genes to assess this compound utilization.
- Metabolomic profiling: Track this compound incorporation into biofilms using FTIR or Raman spectroscopy .
Q. How should researchers approach conflicting data on this compound’s immunomodulatory effects in chronic inflammation?
- Methodological Answer :
- Stratify data by experimental context (e.g., in vitro immune cells vs. in vivo models).
- Perform dose-response studies to identify biphasic effects (pro- vs. anti-inflammatory at different concentrations).
- Use single-cell RNA sequencing to resolve cell-type-specific responses .
Methodological Best Practices
Q. What strategies ensure reproducibility in this compound-related studies, particularly in glycobiology?
- Answer :
- Detailed reporting of glycan isolation protocols (e.g., PNGase F digestion conditions).
- Use of reference standards (e.g., commercially available Neu5Ac) for instrument calibration.
- Adherence to MIAME (Microarray) or MISFISHIE (Imaging) standards for data sharing .
Q. How can interdisciplinary approaches (e.g., chemistry, microbiology) enhance this compound research?
- Answer :
- Chemical synthesis: Develop analogs to probe structure-activity relationships (e.g., C9-modified Neu5Ac).
- Microbiome integration: Correlate fecal this compound levels with 16S rRNA sequencing data to link host-microbe interactions.
- Computational modeling: Molecular dynamics simulations to predict glycan-receptor binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
